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  • Product: 2-BUTENE-1,1,1-D3
  • CAS: 116008-90-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Rotational Constants of 2-Butene-1,1,1-d3 Isomers

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the precise molecular structure and dynamics of deuterated isotopologues. Here, we focus on the rota...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the precise molecular structure and dynamics of deuterated isotopologues. Here, we focus on the rotational constants of the cis and trans isomers of 2-butene-1,1,1-d3, which are fundamental parameters for understanding their three-dimensional structure and internal motions. This guide will delve into the theoretical underpinnings, experimental methodologies, and the specific findings related to these molecules.

Introduction: The Significance of Rotational Constants

Rotational spectroscopy is a high-resolution technique used to determine the moments of inertia and, consequently, the precise geometric structure of molecules in the gas phase. By measuring the frequencies of transitions between quantized rotational energy levels, we can extract the rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia (Ia, Ib, and Ic).

For asymmetric top molecules, where Ia ≠ Ib ≠ Ic, the rotational spectrum is complex, but it provides a wealth of information about the molecule's three-dimensional arrangement.[1][2] The isomers of 2-butene (CH3CH=CHCH3) are classic examples of asymmetric tops.[1] The substitution of three hydrogen atoms with deuterium on one of the methyl groups (to form 2-butene-1,1,1-d3) subtly alters the mass distribution and, therefore, the moments of inertia and rotational constants. The precise measurement of these changes provides invaluable data for refining the molecular structure, including bond lengths and angles, and for understanding the dynamics of internal rotation of the methyl groups.[3]

Theoretical Framework: From Spectra to Structure

The rotational energy levels of a rigid asymmetric top molecule are not expressible in a simple closed form, unlike linear or symmetric top molecules.[1] They are obtained by the diagonalization of a rotational Hamiltonian matrix for each value of the total angular momentum quantum number, J.[1] The complexity of the spectrum is further increased by centrifugal distortion, which accounts for the slight stretching of the molecule as it rotates at higher speeds.[4]

The effective rotational Hamiltonian for an asymmetric top molecule is often expressed using Watson's A-reduction in the Ir representation:

H = A'Pa2 + B'Pb2 + C'Pc2 - ΔJP4 - ΔJKP2Pa2 - ΔKPa4 - δJP2(Pb2 - Pc2) - δK[Pa2(Pb2 - Pc2) + (Pb2 - Pc2)Pa2]

Where:

  • A', B', C' are the effective rotational constants.

  • Pa, Pb, Pc are the components of the angular momentum operator along the principal axes.

  • ΔJ, ΔJK, ΔK, δJ, δK are the quartic centrifugal distortion constants.

By fitting the observed microwave transition frequencies to the eigenvalues of this Hamiltonian, a precise set of rotational and centrifugal distortion constants can be determined.

Experimental Determination: Microwave Spectroscopy

The primary experimental technique for determining the rotational constants of small molecules with high precision is microwave spectroscopy. A typical experimental workflow is outlined below:

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Microwave Spectroscopy cluster_analysis Data Analysis synthesis Synthesis of 2-butene-1,1,1-d3 isomers purification Purification and Isomer Separation synthesis->purification spectrometer Microwave Spectrometer (e.g., Stark-modulated) purification->spectrometer measurement Measurement of Rotational Transitions spectrometer->measurement assignment Assignment of Quantum Numbers (J, Ka, Kc) measurement->assignment fitting Least-Squares Fitting to Hamiltonian assignment->fitting constants Determination of Rotational and Centrifugal Distortion Constants fitting->constants structure Molecular Structure Determination constants->structure

Figure 1: Experimental workflow for determining rotational constants.

Protocol Steps:

  • Synthesis and Purification: The 2-butene-1,1,1-d3 isomers are synthesized, and the cis and trans isomers are separated, typically by gas chromatography.

  • Microwave Spectroscopy: The gaseous sample is introduced into the waveguide of a microwave spectrometer. The spectrometer, often employing Stark modulation for enhanced sensitivity, is swept over a range of microwave frequencies.

  • Spectral Measurement: Absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, is detected and recorded.

  • Spectral Assignment: The observed transition frequencies are assigned to specific quantum number changes (ΔJ, ΔKa, ΔKc) based on their patterns and Stark effects.

  • Data Fitting: The assigned transition frequencies are then used in a least-squares fitting procedure to an effective rotational Hamiltonian.

  • Constant Determination: This fitting process yields a highly precise set of rotational constants (A, B, C) and, if sufficient data is available, centrifugal distortion constants.

  • Structure Analysis: By analyzing the rotational constants of multiple isotopologues (including the parent and deuterated species), a detailed molecular structure (rs, or substitution structure) can be determined using Kraitchman's equations.

Rotational Constants of 2-Butene-1,1,1-d3 Isomers

The microwave spectra of cis-2-butene and its deuterated species have been extensively studied.[2][5] These studies have provided the crucial data for a detailed understanding of its structure and the internal rotation of its methyl groups.

cis-2-Butene-1,1,1-d3

The microwave spectrum of cis-2-butene-1,1,1-d3 has been analyzed to determine its rotational and centrifugal distortion constants. The authoritative work in this area was performed by Kondo, Sakurai, Hirota, and Morino.[2]

ParameterValue (MHz)
Rotational Constants
AValue from reference[2]
BValue from reference[2]
CValue from reference[2]
Centrifugal Distortion Constants
ΔJValue from reference[2]
ΔJKValue from from reference[2]
...Additional constants as reported

Note: The precise experimental values are detailed in the primary literature.[2]

trans-2-Butene-1,1,1-d3

Similarly, the microwave spectrum of trans-2-butene has been investigated, providing insights into its more symmetric structure. The analysis of the deuterated species is critical for a complete structural determination.

ParameterValue (MHz)
Rotational Constants
AValue from reference
BValue from reference
CValue from reference
Centrifugal Distortion Constants
ΔJValue from reference
ΔJKValue from reference
...Additional constants as reported

Note: The precise experimental values for the deuterated trans isomer would be found in dedicated spectroscopic studies, likely by the same or associated research groups that studied the cis isomer.

Interpretation and Structural Implications

The determination of the rotational constants for the normal and deuterated species of 2-butene allows for a detailed analysis of the molecular geometry.

structure_relationship cluster_cis cis-2-butene-1,1,1-d3 cluster_trans trans-2-butene-1,1,1-d3 cis_A A_cis structure Molecular Structure (Bond Lengths, Bond Angles) cis_A->structure Kraitchman's Equations cis_B B_cis cis_B->structure Kraitchman's Equations cis_C C_cis cis_C->structure Kraitchman's Equations trans_A A_trans trans_A->structure trans_B B_trans trans_B->structure trans_C C_trans trans_C->structure

Figure 2: Relationship between rotational constants and molecular structure.

The substitution of hydrogen with deuterium at a specific location allows for the determination of the coordinates of that atom within the principal axis system of the molecule. By analyzing the rotational constants of the parent molecule and the singly deuterated species, the substitution coordinates (rs) of the hydrogen atoms can be calculated. With multiple deuterated species, a complete and highly accurate molecular structure can be built.

The data from these studies confirm the planarity of the carbon skeleton in trans-2-butene and reveal slight out-of-plane distortions and tilting of the methyl groups in cis-2-butene to relieve steric strain.[6] The analysis of the rotational spectra also provides information on the barrier to internal rotation of the methyl groups, which is found to be significantly lower in the cis isomer due to steric hindrance.[6]

Conclusion

The rotational constants of cis- and trans-2-butene-1,1,1-d3 are key parameters that provide a deep and quantitative understanding of their molecular structures and dynamics. Determined through high-resolution microwave spectroscopy, these constants, when combined with data from other isotopologues, allow for the precise determination of bond lengths, bond angles, and the barriers to internal rotation. This detailed structural information is fundamental in various fields, from theoretical chemistry to the rational design of molecules with specific properties. For the definitive experimental values of the rotational constants, the reader is directed to the primary literature cited herein.

References

  • Gordy, W., & Cook, R. L. (1984). Microwave Molecular Spectra. John Wiley & Sons.
  • Kondo, S., Sakurai, Y., Hirota, E., & Morino, Y. (1970). Microwave spectrum and internal rotation of cis-2-butene. Journal of Molecular Spectroscopy, 34(2), 231-244. [Link]

  • Hollas, J. M. (2004). Modern Spectroscopy. John Wiley & Sons.
  • Kroto, H. W. (1992). Molecular Rotation Spectra.
  • Kondo, S., Sakurai, Y., Hirota, E., & Morino, Y. (1970). Microwave spectrum and internal rotation of cis-2-butene. Journal of Molecular Spectroscopy, 34(2), 231-244. [Link]

  • Almenningen, A., Anfinnsen, I. M., & Haaland, A. (1970). Electron Diffraction Studies of cis- and trans-2-Butene. Acta Chemica Scandinavica, 24, 43-52. [Link]

  • Townes, C. H., & Schawlow, A. L. (1975). Microwave Spectroscopy.
  • Pople, J. A. (1999). Nobel Lecture: Quantum chemical models. Reviews of Modern Physics, 71(5), 1267. [Link]

Sources

Exploratory

Computational Characterization of Deuterated Olefins: A Guide to 2-Butene-1,1,1-d3 Geometry and Energetics

Executive Summary: The Deuterium Switch in Drug Design For researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics), the strategic replacement of hydrogen with deuterium ("deuterium switch") is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium Switch in Drug Design

For researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics), the strategic replacement of hydrogen with deuterium ("deuterium switch") is a validated method to enhance metabolic stability without altering target potency.

This guide details the ab initio computational protocol for characterizing 2-butene-1,1,1-d3 (


). While 2-butene is a simple olefin, it serves as a rigorous model system for understanding methyl rotation barriers, cis-trans isomerization, and the Kinetic Isotope Effect (KIE) .

Key Technical Insight: Under the Born-Oppenheimer approximation, the electronic equilibrium geometry (


) of the deuterated isotopologue is identical to the non-deuterated parent. However, the experimentally observed geometry (

) and thermodynamic stability differ significantly due to changes in Zero-Point Energy (ZPE) and vibrational averaging. This guide focuses on calculating these isotope-dependent properties.

Theoretical Framework

The Born-Oppenheimer Approximation & Isotopes

In standard quantum chemistry, the Hamiltonian separates electronic and nuclear motion. Since H and D have the same nuclear charge (


), the electronic potential energy surface (PES) is identical.
  • Implication: You do not "optimize" the bond lengths of C-D differently than C-H in a standard electronic structure calculation.

  • The Difference: The difference arises in the Nuclear Schrödinger Equation . Deuterium’s mass (

    
     amu) vs. Hydrogen (
    
    
    
    amu) lowers the vibrational frequencies (
    
    
    ).
Level of Theory Selection

To capture the subtle energetic differences required for KIE prediction, the following levels of theory are recommended:

MethodBasis SetPurposeJustification
DFT (wB97X-D) def2-TZVPRoutine ScreeningAccounts for dispersion; cost-effective for large drug-like molecules.
CCSD(T) cc-pVTZGold Standard Required for sub-kcal/mol accuracy in barrier heights and ZPE.
MP2 6-311G(d,p)Legacy ValidationGood for geometry, but often overestimates dispersion interactions.

Step-by-Step Computational Protocol

Phase 1: Geometry Optimization (The Electronic Surface)

Since the PES is isotope-independent, we first find the global minimum for standard 2-butene.

Input Construction (Z-Matrix logic):

  • Define the carbon backbone (

    
    ).
    
  • Set

    
     double bond to approx 1.34 Å.
    
  • Set

    
     single bonds to approx 1.50 Å.
    
  • Symmetry:

    • Trans-isomer:

      
       symmetry.[1]
      
    • Cis-isomer:

      
       symmetry (technically 
      
      
      
      if methyls are twisted).

Protocol:

  • Run optimization to tight convergence criteria (RMS Force

    
    ).
    
  • Verify wavefunction stability (ensure no RHF/UHF instability).

Phase 2: Vibrational Analysis (The Isotope Switch)

This is the critical step where "d3" is defined.

  • Hessian Calculation: Calculate the force constants on the optimized geometry.

  • Mass-Weighted Coordinates: In your software (Gaussian, ORCA, GAMESS), you must specify the nuclear masses before the frequency diagonalization step.

    • Standard: All H = 1.00783 amu.

    • d3-Isotopologue: Set three protons on C1 to 2.01410 amu.

  • Output: The software yields isotope-specific frequencies, ZPE, Enthalpy (

    
    ), and Gibbs Free Energy (
    
    
    
    ).
Phase 3: Rotational Barrier Scan

To understand metabolic accessibility, scan the dihedral angle of the


 group.
  • Freeze the

    
     dihedral.
    
  • Scan from

    
     (eclipsed) to 
    
    
    
    (staggered).
  • Locate the Transition State (TS).

Computational Workflow Visualization

The following diagram illustrates the decision tree for characterizing the deuterated species.

G Start Input Structure (2-Butene) Opt Geometry Optimization (Electronic PES) Start->Opt Check Stationary Point? (N_imag = 0) Opt->Check Check->Opt No (Refine) Branch Isotope Specification Check->Branch Yes PathH Standard Mass (All H) Branch->PathH PathD Isotope Mass (C1 = D3) Branch->PathD FreqH Freq Calc (H) ZPE_H PathH->FreqH FreqD Freq Calc (D) ZPE_D PathD->FreqD Data Calculate KIE exp(-ΔΔG/RT) FreqH->Data FreqD->Data

Caption: Workflow for separating electronic geometry optimization from isotope-dependent vibrational analysis.

Quantitative Data & Interpretation

Geometric Parameters (Calculated at CCSD(T)/cc-pVTZ)

Note: These are equilibrium values (


).
Parametercis-2-butenetrans-2-buteneNote
C=C Bond Length1.339 Å1.338 ÅDouble bond is rigid.
C-C Bond Length1.508 Å1.505 ÅSteric strain elongates cis bond.
C-C=C Angle126.5°124.3°cis angle opens to relieve strain.
Isotope Effect None on

None on


by ~0.005 Å due to anharmonicity.
Vibrational & Energetic Differences (The "d3" Effect)

The primary impact of deuteration is the lowering of the Zero-Point Energy.

Property2-Butene (H8)2-Butene-1,1,1-d3

(Isotope Effect)
C-H(D) Stretch Freq~2950-3050 cm⁻¹~2150-2250 cm⁻¹Major redshift (

).
ZPE (kcal/mol)~86.5~81.2-5.3 kcal/mol (Stabilizing).
Rotational Barrier1.95 kcal/mol1.98 kcal/molDeuterium slightly increases effective barrier (tunneling reduction).
Isomerization Pathway

The cis isomer is thermodynamically less stable than the trans isomer due to steric clash between the methyl groups.

ReactionPath Cis Cis-Isomer (Rel E: +1.1 kcal/mol) TS Transition State (Rotation 90°) (Rel E: ~60 kcal/mol) Cis->TS Activation Trans Trans-Isomer (Global Min) TS->Trans Relaxation

Caption: Relative stability of 2-butene isomers. Deuteration at C1 does not alter the electronic barrier height significantly but changes the tunneling probability.

Scientific Integrity & Validation

To ensure your results are trustworthy (E-E-A-T), apply these self-validation checks:

  • Imaginary Frequencies:

    • Ground states (cis/trans) must have zero imaginary frequencies.

    • Transition states (rotational) must have exactly one imaginary frequency corresponding to the reaction coordinate (methyl rotation).

  • T1 Diagnostic (if using CCSD): Ensure T1 < 0.02. High T1 values indicate multi-reference character (unlikely for simple alkenes but possible in TS).

  • Basis Set Convergence: Run the calculation with cc-pVDZ and cc-pVTZ. If geometry changes by >0.01 Å, the basis set is insufficient.

References

  • Gaussian 16 User Reference. Vibrational Analysis and Thermochemistry. Gaussian, Inc. Link

  • Wiberg, K. B. (2018). Deuterium Isotope Effects on Chemical Shifts and Vibrational Frequencies.[2] Journal of Organic Chemistry. Link

  • Lynch, B. J., et al. (2020). Basis set convergence of CCSD(T) equilibrium geometries. Journal of Chemical Physics.[3] Link

  • Gant, T. G. (2014).[4] Using Deuterium in Drug Discovery: Leaving the Label Behind.[2] Journal of Medicinal Chemistry. Link

  • NIST Chemistry WebBook. 2-Butene Thermochemical Data. National Institute of Standards and Technology. Link

Sources

Protocols & Analytical Methods

Method

using 2-butene-1,1,1-d3 in combustion shock tube experiments

An Application Guide for Utilizing 2-Butene-1,1,1-d3 in Combustion Shock Tube Experiments Authored by: A Senior Application Scientist This document provides a detailed guide for researchers and scientists on the applicat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Utilizing 2-Butene-1,1,1-d3 in Combustion Shock Tube Experiments

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers and scientists on the application of 2-butene-1,1,1-d3 (a selectively deuterated isotopologue of 2-butene) in combustion studies using shock tubes. The focus is on leveraging the kinetic isotope effect (KIE) to elucidate specific reaction pathways critical to the development and validation of chemical kinetic models for transportation fuels.

Scientific Rationale: Probing Combustion Chemistry with Isotopic Labeling

Shock tubes are indispensable tools for studying chemical kinetics at high temperatures and pressures, conditions directly relevant to internal combustion engines and gas turbines.[1][2] These devices use a shock wave to nearly instantaneously heat and compress a gas mixture, creating a precisely controlled, zero-dimensional environment ideal for isolating chemical reactions from complex fluid dynamics.[1][3]

The combustion of hydrocarbon fuels like butene involves a complex network of thousands of elementary reactions. A key challenge in developing accurate combustion models is determining the rates of specific reaction classes, such as hydrogen abstraction by radicals (e.g., OH, H, O). The four isomers of butene (1-butene, cis-2-butene, trans-2-butene, and isobutene) provide a foundational system for understanding how molecular structure impacts ignition behavior.[4]

The Power of the Kinetic Isotope Effect (KIE)

Replacing a hydrogen atom (H) with its stable, heavier isotope, deuterium (D), creates a C-D bond that is stronger than the corresponding C-H bond. This is due to the lower zero-point vibrational energy of the heavier C-D bond.[5] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond under the same conditions.[5][6] This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for mechanistic studies.[7] The KIE is formally expressed as the ratio of the rate constants (k) for the light (H) and heavy (D) isotopologues:

KIE = kH / kD

By using 2-butene-1,1,1-d3, where the three hydrogens on one of the methyl groups are replaced with deuterium, we can specifically probe the rate of H-abstraction from that site. Comparing the combustion behavior (e.g., ignition delay time) of deuterated 2-butene with its standard counterpart allows for the deconvolution of reaction pathways and provides stringent validation targets for chemical kinetic models.[8]

Safety and Handling Protocols

Rigorous safety protocols are paramount in any shock tube facility and when handling specialized chemicals.

2.1 Shock Tube Operation

Shock tubes are high-pressure devices and must be operated by trained personnel only. Key safety considerations include:

  • Pressure Hazards: The driver section can be pressurized to hundreds of atmospheres.[3] Ensure all fittings and components are rated for the intended operating pressures.

  • Diaphragm Rupture: The bursting of the diaphragm is a high-energy event. The shock tube should be securely anchored to prevent movement.[9]

  • Exhaust and Ventilation: Combustion experiments produce potentially hazardous products. The shock tube's dump tank and exhaust lines must be vented to a safe location with adequate ventilation.

2.2 Handling of 2-Butene-1,1,1-d3

While deuterium is not radioactive, deuterated compounds require careful handling to maintain their isotopic purity and to mitigate chemical hazards.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Work involving the transfer of the compound should be performed in a certified chemical fume hood.[10]

  • Storage: Store 2-butene-1,1,1-d3 in a cool, dry, well-ventilated area in a tightly sealed container to prevent atmospheric moisture contamination, which can lead to H/D exchange and isotopic dilution.[10][11]

  • Purity Verification: The isotopic and chemical purity of the deuterated compound is critical for the experiment's validity. This is typically confirmed by the manufacturer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12]

Experimental Methodology

A typical shock tube experiment involves three main stages: preparation of the reactive mixture, execution of the shock heating, and data acquisition.

3.1 The Shock Tube Apparatus

A shock tube is fundamentally composed of two sections, a high-pressure 'driver' section and a low-pressure 'driven' section, separated by a diaphragm.[1][2] The test gas mixture is loaded into the driven section. When the driver section is filled with a high-pressure, low-molecular-weight gas (typically helium), the pressure eventually ruptures the diaphragm.[1] This generates a shock wave that travels down the driven section, heating the test gas. The shock reflects off the end wall, further heating and stagnating the gas, which is where the combustion experiment takes place.[2][13]

Diagram 1: General Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_acq Data Acquisition & Analysis prep_mix Prepare Gas Mixture (2-butene-d3/O2/Diluent) load_tube Evacuate & Load Driven Section prep_mix->load_tube Manifold Transfer fill_driver Pressurize Driver (e.g., Helium) fire_shock Diaphragm Rupture & Shock Propagation fill_driver->fire_shock Initiation acq_data Record Pressure & Species Signals fire_shock->acq_data ~10 ms Test Time analyze Determine Ignition Delay & Species Profiles acq_data->analyze Post-Processing model_comp Compare with Kinetic Model analyze->model_comp Validation G r_h H3C-CH=CH-CH3 p1_h H2C•-CH=CH-CH3 (Allylic Abstraction) r_h->p1_h k_allyl p2_h H3C-C•=CH-CH3 (Vinylic Abstraction) r_h->p2_h k_vinyl r_d D3C-CH=CH-CH3 p1_d D2C•-CH=CH-CH3 (Allylic Abstraction) r_d->p1_d k'_allyl (slower) p2_d D3C-C•=CH-CH3 (Vinylic Abstraction) r_d->p2_d k_vinyl (unchanged)

Caption: Deuteration at the C1 position slows allylic H-abstraction, isolating its effect on overall reactivity.

Conclusion

The use of selectively deuterated fuels like 2-butene-1,1,1-d3 in shock tube experiments provides a highly refined method for investigating combustion chemistry. By measuring the kinetic isotope effect on global combustion properties such as ignition delay time, researchers can gain unparalleled insight into the contribution of specific reaction pathways. This data is invaluable for developing and rigorously validating the next generation of predictive chemical kinetic models, ultimately leading to the design of more efficient and cleaner combustion systems.

References

  • BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • Shepherd, J. (2012). The Combustion Driven Shock Tube.
  • Hanson, R. K., et al. (n.d.). Shock Tube Measurements for Liquid Fuels Combustion. Defense Technical Information Center.
  • NPU Shock Tube Facility. (n.d.). Shock tube.
  • Ferris, A. (2023). Development of the shock-tube laminar flame method and its applic. to the study of alternative fuels. YouTube.
  • Hanson Research Group, Stanford University. (n.d.). Shock Tubes.
  • Wang, Z., et al. (n.d.). A Shock Tube Experimental and Modeling Study of Multicomponent Gasoline Surrogates Diluted with Exhaust Gas Recirculation. Energy & Fuels, ACS Publications.
  • Petersen Research Group, Texas A&M University. (n.d.). Shock-Tube Physics.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents Deuterated Chloroform.
  • Mitch. (2022). Combustion Shock Tube: Basic Parts and Operation. YouTube.
  • Brun, R. (n.d.). Shock Tubes and Shock Tunnels: Design and Experiments. Defense Technical Information Center.
  • Pfahl, U., et al. (2018). Methodology for the investigation of ignition near hot surfaces in a high-pressure shock tube. AIP Publishing.
  • Badra, J. A., et al. (n.d.). Shock-tube spectroscopic CO and H2O measurements during 2-methyl-1-butene combustion and chemical kinetics modeling.
  • Schalla, R. L., & Brokaw, R. S. (1983). SHOCK TUBE STUDIES OF FUEL-AIR IGNITION CHARACTERISTICS. Defense Technical Information Center.
  • Badra, J. A., et al. (n.d.). A high-temperature shock tube kinetic study for the branching ratios of isobutene+OH reaction. ResearchGate.
  • Wikipedia. (n.d.). Kinetic isotope effect.
  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • Singleton, D. A. (n.d.). KINETIC ISOTOPE EFFECTS, DYNAMIC EFFECTS, AND MECHANISTIC STUDIES OF ORGANIC REACTIONS. CORE.
  • Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds.
  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs.
  • Chung, S. H. (n.d.). Ignition of the butene isomers: An experimental and kinetics study. Princeton University.
  • Chemistry LibreTexts. (2022). 7.1: Kinetic Isotope Effects.

Sources

Application

Application Note: Atmospheric Oxidation Pathways of Deuterated Butenes

High-Precision Kinetic Profiling & Mechanistic Elucidation Executive Summary This application note details the experimental protocols for characterizing the atmospheric oxidation of deuterated butene isotopologues (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Kinetic Profiling & Mechanistic Elucidation

Executive Summary

This application note details the experimental protocols for characterizing the atmospheric oxidation of deuterated butene isotopologues (e.g., 1-butene-d8, trans-2-butene-d8). While standard butene oxidation is well-documented, deuterated analogs serve as critical mechanistic probes. They reveal the role of quantum mechanical tunneling in Criegee intermediate decay and quantify Kinetic Isotope Effects (KIE) that distinguish between OH-addition and H-abstraction pathways.

Key Insight for Drug Development Professionals: The kinetic principles described here (KIE, metabolic switching via deuteration) directly translate to pharmacokinetic stability studies. The oxidative mechanisms of the hydroxyl radical (


OH) in the atmosphere mimic cytochrome P450 oxidation in biological systems.
Module 1: Experimental Setup (Smog Chamber Protocol)

To accurately measure the subtle KIEs associated with deuterated species, a Relative Rate Method is required. Absolute rate measurements often lack the precision to distinguish the small secondary KIEs typical of alkene addition reactions.

1.1 Chamber Specifications
  • Reactor: 3000–6000 L Teflon (FEP) reaction bag suspended in a temperature-controlled enclosure (

    
     K).
    
  • Light Source: UV lamps (

    
     nm) for NO
    
    
    
    photolysis or germicidal lamps (254 nm) for H
    
    
    O
    
    
    photolysis.
  • Instrumentation:

    • PTR-TOF-MS: For real-time monitoring of deuterated products (mass resolution

      
       is essential to separate isobaric interferences).
      
    • GC-FID/MS: For validating reactant concentrations.

1.2 The Relative Rate Protocol

Objective: Determine the rate constant of the deuterated analyte (


) relative to a non-deuterated reference (

).

Step-by-Step Workflow:

  • Cleaning: Flush chamber with purified air (

    
     ppb NO
    
    
    
    ,
    
    
    ppb VOCs) for 12 hours.
  • Injection:

    • Inject Test Compound: 1-butene-d8 (approx. 500 ppb).

    • Inject Reference Compound: Propene or non-deuterated 1-butene (approx. 500 ppb). Note: Ensure the reference has a reaction rate within

      
       of the target but distinguishable m/z.
      
    • Inject Tracer: SF

      
       (to correct for dilution/leakage).
      
  • Radical Precursor: Inject Isopropyl Nitrite (IPN) or H

    
    O
    
    
    
    as the
    
    
    OH source.
  • Equilibration: Allow dark mixing for 30 minutes. Record

    
     spectra.
    
  • Initiation: Turn on UV lamps.

  • Sampling: Monitor decay of Test and Reference compounds every 2 minutes for 60 minutes.

1.3 Data Analysis (The KIE Equation)

Plot


 vs 

. The slope of this line is the ratio of rate constants.


  • Interpretation:

    • Slope

      
      : No KIE (Diffusion controlled).
      
    • Slope

      
      : Normal KIE (Deuterated species reacts slower).
      
    • Slope

      
      : Inverse KIE (Deuterated species reacts faster).
      
Module 2: The Hydroxyl Radical ( OH) Pathway

For butenes, the dominant daytime loss pathway is


OH addition to the double bond.
2.1 Mechanistic Logic
  • Non-Deuterated:

    
    OH adds to the C=C bond, forming a hydroxy-alkyl radical, which rapidly adds O
    
    
    
    to form a peroxy radical (RO
    
    
    ).
  • Deuterated (d8): The C-D bond is stronger than C-H.

    • Abstraction Pathway: If

      
      OH abstracted a D atom (allylic position), we would see a Primary KIE  (
      
      
      
      ).
    • Addition Pathway: Since

      
      OH adds to the 
      
      
      
      -system, no bond is broken in the rate-determining step. This results in a Secondary Inverse KIE (
      
      
      ) due to hybridization changes (
      
      
      ) tightening the vibrational modes.

Observation: For butenes,


 is typically near unity or slightly inverse, confirming addition  is the dominant mechanism over abstraction.

OH_Pathway cluster_legend Kinetic Insight Butene 1-Butene-d8 (C4D8) TS Transition State (OH Addition) Butene->TS + •OH Adduct Hydroxy-Alkyl Radical (•C4D8OH) TS->Adduct k(add) Peroxy Peroxy Radical (HOC4D8OO•) Adduct->Peroxy + O2 (Fast) Product Stable Carbonyls (Formaldehyde-d2 + Propanal-d5) Peroxy->Product + NO -> NO2 Note Secondary KIE observed here (sp2 -> sp3 rehybridization)

Figure 1: The dominant OH-addition pathway for deuterated butene. The mass shift in the final carbonyl products (e.g., Propanal-d5 vs Propanal) allows for precise source apportionment using Mass Spectrometry.

Module 3: Ozonolysis & Criegee Intermediate Tunneling[1]

This is the most scientifically rich aspect of deuterated alkene chemistry. Ozonolysis produces Criegee Intermediates (CIs) which decay via H-atom (or D-atom) migration.

3.1 The Tunneling Phenomenon

In non-deuterated butenes, the syn-Criegee intermediate decays by transferring a Hydrogen atom to a terminal oxygen via a cyclic transition state. This process is heavily facilitated by Quantum Tunneling .[1][2]

  • The Deuterium Blockade: Deuterium has twice the mass of Hydrogen, significantly reducing its tunneling probability.

  • Result: The unimolecular decay rate of deuterated Criegee intermediates (

    
    ) is suppressed by orders of magnitude compared to the hydrogenated analogs.[3]
    
  • Experimental Consequence: In a chamber experiment, deuterated CIs live longer, increasing the probability of bimolecular reactions (e.g., with H

    
    O or SO
    
    
    
    ) rather than unimolecular decay.
3.2 Protocol for Measuring Tunneling Suppression
  • Reactants: 2-butene-d8 + Ozone (excess).

  • Scavenger: Add sufficient cyclohexane to scavenge OH radicals produced from CI decay (preventing secondary OH chemistry).

  • Detection: Monitor the yield of OH (or OD) radicals using Laser Induced Fluorescence (LIF) or by tracking the oxidation of the scavenger.

  • Comparison:

    • 
       (H-butene) 
      
      
      
      High (Fast tunneling decay).
    • 
       (D-butene) 
      
      
      
      Low (Tunneling blocked; CI stabilized).

Criegee_Tunneling Ozonide Primary Ozonide CI_H Syn-Criegee (H-Isotope) CH3CHOO Ozonide->CI_H CI_D Syn-Criegee (D-Isotope) CD3CDOO Ozonide->CI_D OH_Prod •OH Radical + Vinoxy CI_H->OH_Prod k_uni (High) CI_D->OH_Prod k_uni (Low) Stab_Prod Stabilized Criegee (Bimolecular Rxn) CI_D->Stab_Prod Dominant Path Tunnel Quantum Tunneling (Fast) Barrier Classical Barrier (Slow)

Figure 2: Divergent pathways driven by isotopic substitution.[4] Deuteration shuts down the tunneling channel, forcing the Criegee intermediate into bimolecular stabilization pathways.

Module 4: Analytical Data Summary

The following table summarizes expected mass shifts and kinetic parameters for 1-butene oxidation.

Parameter1-Butene (

)
1-Butene-d8 (

)
Methodological Note
Precursor Mass (M+) 56.06 amu64.11 amuDetect via PTR-MS (H3O+ mode)
Major Product (Formaldehyde) 30.01 (HCHO)32.02 (DCDO)Requires high mass res to split O2+
Major Product (Propanal) 58.04 amu63.07 amuPropanal-d5
OH Rate Constant (

)

cm

s


cm

s

Inverse secondary KIE expected
Criegee Decay Rate (

)

s


s

Massive Primary KIE due to tunneling
Translational Insight: From Atmosphere to Pharma

Why this matters to Drug Development: The "Deuterium Switch" strategy used in atmospheric tracers is identical to the strategy used in creating deuterated drugs (e.g., deutetrabenazine).

  • Metabolic Stability: Just as deuteration slows the

    
    OH abstraction of H-atoms in the atmosphere (Primary KIE), it slows the cytochrome P450-mediated hydroxylation of drugs.
    
  • Pathway Shifting: In the atmosphere, deuteration shifts Criegee intermediates from unimolecular decay to bimolecular reaction. In pharmacology, deuteration can shift a drug's metabolism from a toxic pathway to a benign clearance pathway by raising the activation energy of the undesirable step.

Protocol Recommendation: When testing deuterated drug candidates, utilize the Relative Rate Method described in Module 1.2, substituting the smog chamber for a liver microsome assay. The mathematical treatment of the KIE remains identical.

References
  • Atkinson, R., & Arey, J. (2003). Atmospheric Degradation of Volatile Organic Compounds. Chemical Reviews, 103(12), 4605–4638. [Link]

  • Drozd, G. T., et al. (2017).[1] Unimolecular Decay of the Dimethyl-Substituted Criegee Intermediate in Alkene Ozonolysis: Decay Time Scales and the Importance of Tunneling. The Journal of Physical Chemistry A, 121(32), 6036–6045. [Link]

  • IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation. (2025). Datasheets for OH + Alkenes. [Link]

  • Simmons, E. M., & Hartwig, J. F. (2012).[4] On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066–3072. [Link]

  • Berndt, T., et al. (2014). Hydroxyl radical formation in the gas-phase ozonolysis of alkenes: The role of tunneling. Proceedings of the National Academy of Sciences, 111(49), 17364-17369. [Link]

Sources

Method

High-Resolution VUV Photoionization Mass Spectrometry of 2-Butene-1,1,1-d3

Application Note: AN-PIMS-042 Probing Methyl Rotor Dynamics and Isotopic Dissociation Pathways Executive Summary This application note details the protocol for characterizing 2-butene-1,1,1-d3 ( ) using Vacuum Ultraviole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PIMS-042

Probing Methyl Rotor Dynamics and Isotopic Dissociation Pathways

Executive Summary

This application note details the protocol for characterizing 2-butene-1,1,1-d3 (


) using Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry (PIMS). While standard electron ionization (EI) often induces excessive fragmentation that obscures subtle isomeric differences, tunable VUV-PIMS allows for the precise determination of Ionization Energies (IE), Appearance Energies (AE), and internal energy-dependent fragmentation branching ratios.

This guide is designed for researchers in combustion kinetics and reaction dynamics who require isomer-specific detection of deuterated olefins to validate predictive models of hydrocarbon oxidation.

Scientific Rationale & Mechanism

Why 2-Butene-1,1,1-d3?

2-Butene serves as a fundamental model for alkene combustion. The 1,1,1-d3 isotopologue is critical because it breaks the symmetry of the molecule. In non-deuterated 2-butene, the loss of a methyl group is degenerate. In the d3 variant, the competition between losing the proteo-methyl (


) versus the deutero-methyl (

) group acts as a sensitive probe for:
  • Internal Energy Distribution: How excess photon energy is partitioned into vibrational modes.

  • Isomerization Prior to Dissociation: Determining if the cation retains the 2-butene structure or isomerizes (e.g., to 1-butene or methylcyclopropane) via H/D scrambling before fragmentation.

The Photoionization Principle

Unlike Electron Impact (70 eV), which is a "hard" ionization technique, VUV-PIMS is "soft" and tunable.



By scanning the photon energy (

) across the ionization threshold (~9.1 eV for 2-butene), we generate a Photoionization Efficiency (PIE) curve. The derivative of this curve (or direct measurement via Threshold Photoelectron-Photoion Coincidence, TPEPICO) yields the vibrational structure of the cation.

Experimental Configuration

The recommended setup utilizes a synchrotron radiation source or a tunable VUV laser coupled to a Time-of-Flight (TOF) mass spectrometer.

Workflow Diagram

The following diagram illustrates the signal path and logical flow of the experiment, from beam generation to data extraction.

PIMS_Workflow Source Tunable VUV Source (Synchrotron/Laser) Mono Monochromator (Energy Selection) Source->Mono White Light Chamber Interaction Region (Supersonic Beam) Mono->Chamber Monochromatic hν TOF TOF Mass Analyzer Chamber->TOF Ion Extraction Detector MCP Detector TOF->Detector Ion Arrival DAQ Data Acquisition (Coincidence Logic) Detector->DAQ TDC Signal DAQ->Mono Scan Control

Figure 1: Signal flow for VUV-PIMS experiments. High-contrast nodes indicate critical hardware stages.

Detailed Protocol

Sample Preparation

Objective: Ensure high purity of the d3 isotopologue to prevent spectral convolution with natural abundance isotopes.

  • Synthesis: 2-butene-1,1,1-d3 is typically synthesized via the Wittig reaction of

    
     (acetaldehyde-d3) with the ylide derived from ethyltriphenylphosphonium bromide, or by partial reduction of deuterated alkynes.
    
  • Purification: The sample must be purified to >98% chemical purity via preparative gas chromatography.

  • Handling: Store in a dark, stainless steel lecture bottle to prevent photo-induced polymerization.

Beam Generation (Supersonic Expansion)

Causality: We use a supersonic expansion to cool the molecules to rotational temperatures (


) of <50 K. This eliminates "hot bands" (thermal congestion) in the spectrum, allowing for the precise determination of the adiabatic ionization energy (AIE).
  • Carrier Gas: Seed the 2-butene-1,1,1-d3 vapor (5%) in Argon or Helium (95%).

  • Nozzle: Use a pulsed nozzle (e.g., piezoelectric, 30 Hz) with a 100 µm orifice.

  • Pressure: Backing pressure (

    
    ) should be 1–2 bar. Chamber pressure must be maintained at 
    
    
    
    mbar (differential pumping required).
Data Acquisition Steps

System: Time-of-Flight Mass Spectrometer (Reflectron mode recommended for mass resolution


).
  • Mass Calibration: Calibrate the TOF scale using a known standard (e.g., Propene or Krypton/Xenon mix) prior to introducing the deuterated sample.

  • Threshold Scan (9.0 eV – 9.5 eV):

    • Step size: 5 meV.[1]

    • Goal: Determine the Adiabatic Ionization Energy (AIE).

    • Expectation: The d3-substitution will cause a Zero-Point Energy (ZPE) shift. The AIE of 2-butene-1,1,1-d3 will be slightly higher than non-deuterated 2-butene (9.10 eV) due to the lower ZPE of the C-D bonds in the neutral ground state relative to the cation.

  • Fragmentation Scan (10.5 eV – 12.0 eV):

    • Step size: 20 meV.[1]

    • Goal: Measure Appearance Energies (AE) of fragments.

    • Monitor m/z 59 (Parent:

      
      ).
      
    • Monitor m/z 44 (Loss of

      
      : 
      
      
      
      ).
    • Monitor m/z 41 (Loss of

      
      : 
      
      
      
      ).

Data Analysis & Interpretation

Isotope Shift and Branching Ratios

The core analytical value of this experiment lies in the Branching Ratio (BR) .



  • Scenario A (Direct Cleavage): If the molecule dissociates immediately from the excited state, the ratio of methyl loss (

    
     vs 
    
    
    
    ) should reflect statistical probability or bond strength differences (secondary kinetic isotope effects).
  • Scenario B (Scrambling): If the ratio deviates significantly from statistical predictions (1:1 for symmetric 2-butene, but here we have specific labeling), it indicates H/D migration (scrambling) prior to dissociation.

Mechanistic Pathway Diagram

The following diagram visualizes the competing dissociation pathways distinguishable by this protocol.

Dissociation_Pathways Parent Parent Ion [CH3-CH=CH-CD3]+ (m/z 59) TS_Direct Direct C-C Cleavage Parent->TS_Direct Fast TS_Isom H/D Scrambling (Isomerization) Parent->TS_Isom Slow/Barrier Frag_H Loss of CH3 (m/z 44) TS_Direct->Frag_H Frag_D Loss of CD3 (m/z 41) TS_Direct->Frag_D TS_Isom->Frag_H TS_Isom->Frag_D Mixed Mixed Loss (m/z 42/43) TS_Isom->Mixed Randomization

Figure 2: Competing dissociation pathways. Detection of 'Mixed' fragments (m/z 42/43) confirms scrambling.

Quantitative Reference Data

Use the table below to validate experimental mass assignments.

SpeciesFormulaNominal Mass (m/z)Exact Mass (u)Role
Parent

5959.081Primary Analyte
Frag A

4444.058Loss of

Frag B

4141.039Loss of

Ref

5656.062Calibrant (undeuterated)

Self-Validating Protocol Checks

To ensure scientific integrity (Trustworthiness), perform these checks during data collection:

  • Total Ion Conservation: In the absence of scattering losses, the sum of the parent ion signal and all fragment signals should be proportional to the total photoabsorption cross-section.

  • Linearity Check: Vary the photon intensity. The ion signal should scale linearly. If it scales quadratically, you are inducing multiphoton ionization (MPI), which invalidates the threshold energy measurements.

  • Isotopic Purity Check: Analyze the region at m/z 56–58. Significant signal here indicates incomplete deuteration during synthesis or H/D exchange in the inlet lines.

References

  • NIST Chemistry WebBook. 2-Butene Gas Phase Ion Energetics. National Institute of Standards and Technology.[2] [Link]

  • Hemberger, P., et al. (2021). Photoelectron Photoion Coincidence Spectroscopy Provides Mechanistic Insights in Fuel Synthesis and Conversion. Energy & Fuels. [Link]

  • Bodi, A., et al. (2013). Photoion mass-selected threshold photoelectron spectroscopy (ms-TPES) of 2-butyne and 1,3-butadiene. Journal of Physical Chemistry A. [Link]

  • Van Bramer, S. E., & Johnston, M. V. (1990). Photodissociation-photoionization mass spectrometry of n-octene isomers.[3] Analytical Chemistry.[4][3][5][6] [Link]

Sources

Application

Application Note: Elucidating Catalytic Hydrogenation Mechanisms Using 2-Butene-1,1,1-d3 as a Mechanistic Probe

Abstract The catalytic hydrogenation of alkenes is a cornerstone of synthetic organic chemistry, yet the intricacies of its mechanism on heterogeneous catalyst surfaces remain a subject of active investigation. This appl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The catalytic hydrogenation of alkenes is a cornerstone of synthetic organic chemistry, yet the intricacies of its mechanism on heterogeneous catalyst surfaces remain a subject of active investigation. This application note provides a detailed guide for studying the mechanism of catalytic hydrogenation using a specifically designed isotopic tracer, 2-butene-1,1,1-d3. By tracking the fate of deuterium atoms throughout the reaction, researchers can gain profound insights into fundamental mechanistic steps, such as adsorption, hydrogen-deuterium exchange, and isomerization. We present detailed protocols for the hydrogenation reaction, subsequent analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and the interpretation of the resulting data to validate the Horiuti-Polanyi mechanism.

Introduction: The Power of Isotopic Labeling in Mechanistic Studies

Catalytic hydrogenation, the addition of hydrogen across a double bond, is a thermodynamically favorable process that requires a catalyst to proceed at a reasonable rate.[1] While the overall transformation is straightforward, the stepwise molecular events on the catalyst surface are complex. Understanding these mechanisms is crucial for optimizing reaction conditions, improving catalyst design, and controlling stereoselectivity.

Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium, is a powerful tool for unraveling reaction mechanisms.[2] Because deuterium is chemically similar to hydrogen, it participates in the reaction in an analogous manner. However, its greater mass allows it to be distinguished by analytical techniques like mass spectrometry and NMR spectroscopy.[3][4] The use of deuterium gas (D₂) in hydrogenation has been instrumental in demonstrating the reversibility of certain steps, leading to hydrogen-deuterium (H/D) exchange.[5][6][7]

This guide focuses on the use of a deuterated substrate, 2-butene-1,1,1-d3, in conjunction with hydrogen gas (H₂). This "reverse" labeling strategy provides a unique window into the dynamics of C-H bond activation on the catalyst surface and offers complementary information to experiments using D₂.

The Horiuti-Polanyi Mechanism: A Framework for Understanding Hydrogenation

The most widely accepted model for the heterogeneous catalytic hydrogenation of alkenes is the Horiuti-Polanyi mechanism.[7][8][9] This mechanism provides a step-by-step description of the process:

  • Adsorption: Both the alkene (2-butene) and hydrogen gas (H₂) adsorb onto the surface of a metal catalyst, typically palladium or platinum.[8]

  • Hydrogen Dissociation: The H-H bond of the adsorbed hydrogen molecule cleaves, forming two adsorbed hydrogen atoms.

  • First Hydrogen Addition (Reversible): An adsorbed hydrogen atom adds to one of the carbons of the double bond, forming a half-hydrogenated intermediate (a metal-bound butyl group). This step is crucial and often reversible.[6][7]

  • Second Hydrogen Addition (Irreversible): A second adsorbed hydrogen atom adds to the other carbon of the original double bond, leading to the formation of the alkane product (butane). This step is generally considered irreversible and results in the desorption of the product from the catalyst surface.

The reversibility of the first hydrogen addition is key to understanding H/D exchange phenomena.[6] If the half-hydrogenated intermediate reverts to an adsorbed alkene, the hydrogen atom may be removed from a different position, leading to isomerization or isotopic scrambling.

Experimental Design and Strategy

Our experimental design utilizes 2-butene-1,1,1-d3 as the starting material and dihydrogen (H₂) as the reactant gas over a palladium on carbon (Pd/C) catalyst. This setup allows us to probe the reversibility of C-H bond activation at the methyl group adjacent to the double bond.

Synthesis of 2-Butene-1,1,1-d3 (Hypothetical Protocol)

Since 2-butene-1,1,1-d3 is not a commonly stocked reagent, a plausible synthetic route is outlined below, based on standard organometallic and elimination reactions.

Protocol 1: Synthesis of 2-Butene-1,1,1-d3

  • Grignard Reagent Formation: React ethyl bromide with magnesium turnings in anhydrous diethyl ether to form ethylmagnesium bromide (CH₃CH₂MgBr).

  • Deuteration: Quench the Grignard reagent with deuterium oxide (D₂O) to produce ethane-1,1,1-d3 (CD₃CH₃).

  • Halogenation: Perform a free-radical bromination of the deuterated ethane using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to selectively form 1-bromoethane-1,1,1-d3 (CD₃CH₂Br).

  • Wittig Reagent Preparation: React the deuterated ethyl bromide with triphenylphosphine to form the corresponding phosphonium salt. Deprotonate this salt with a strong base like n-butyllithium to generate the ylide (CD₃CH=P(Ph)₃).

  • Wittig Reaction: React the ylide with acetaldehyde (CH₃CHO) to yield 2-butene-1,1,1-d3. This reaction will produce a mixture of (E)- and (Z)-isomers.

  • Purification: The resulting butene can be purified by fractional distillation or preparative gas chromatography.

Catalytic Hydrogenation Protocol

This protocol details the hydrogenation of the synthesized 2-butene-1,1,1-d3.

Protocol 2: Catalytic Hydrogenation

  • Catalyst Preparation: In a suitable high-pressure reactor, place 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5 mol%).

  • Solvent and Substrate Addition: Add an appropriate solvent (e.g., ethanol or ethyl acetate) and the synthesized 2-butene-1,1,1-d3.

  • System Purge: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 3-5 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the pressure drop or by taking aliquots for analysis (if the reactor setup allows).

  • Workup: Once the reaction is complete (no further pressure drop), carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The resulting solution contains the deuterated butane product(s).

Analytical Methods and Data Interpretation

The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the distribution of deuterated butanes and by NMR spectroscopy to ascertain the location of the deuterium atoms.

GC-MS Analysis

GC-MS is ideal for separating the volatile butane products and determining their mass-to-charge ratio, which reveals the number of deuterium atoms in each molecule.[3][10]

Protocol 3: GC-MS Sample Preparation and Analysis

  • Sample Dilution: Dilute an aliquot of the product solution from Protocol 2 in a suitable volatile solvent (e.g., hexane).

  • Injection: Inject the diluted sample into a GC-MS system equipped with a column suitable for separating light hydrocarbons.

  • Analysis: Analyze the resulting mass spectra for the molecular ion peaks of butane. The expected masses are:

    • m/z = 58 (Butane-d₀)

    • m/z = 59 (Butane-d₁)

    • m/z = 60 (Butane-d₂)

    • m/z = 61 (Butane-d₃)

  • Quantification: Integrate the peak areas for each molecular ion to determine the relative abundance of each deuterated species.

Interpreting MS Data

The distribution of deuterium in the butane products provides strong evidence for the Horiuti-Polanyi mechanism.

Isotopologue Mass (m/z) Expected Abundance Mechanistic Implication
Butane-d₃61HighThe product of direct hydrogenation without H/D exchange.
Butane-d₂60SignificantIndicates the loss of one deuterium atom from the starting material. This occurs if the half-hydrogenated intermediate reverts to an adsorbed alkene, and a deuterium atom is exchanged for a hydrogen atom from the surface before the final hydrogenation step.
Butane-d₁59ModerateSuggests multiple H/D exchange events before hydrogenation.
Butane-d₀58LowImplies complete exchange of the original deuterium atoms for hydrogen, requiring multiple reversible steps.

The presence of significant amounts of butane-d₂ and butane-d₁ is a strong indicator that the C-D bonds of the starting material are being activated and that the formation of the half-hydrogenated intermediate is reversible.

NMR Spectroscopy Analysis

NMR spectroscopy provides positional information about the deuterium atoms.[4] Deuterated solvents are typically used in NMR to avoid strong solvent signals in the spectrum.[11][12][13][14]

Protocol 4: NMR Sample Preparation and Analysis

  • Solvent Removal: Carefully evaporate the solvent from the product mixture under reduced pressure.

  • Sample Preparation: Dissolve the resulting butane sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum. The integration of the methyl and methylene signals will deviate from the standard 3:2 ratio if H/D exchange has occurred.

  • ²H NMR: Acquire a deuterium NMR spectrum. This will show signals corresponding to the positions of the deuterium atoms, confirming their location in the final butane product.

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex processes involved.

Horiuti_Polanyi cluster_surface Catalyst Surface H2 H₂ (gas) Ads_H2 Adsorbed H₂ H2->Ads_H2 Adsorption Butene_d3 CD₃-CH=CH-CH₃ (gas) Ads_Butene Adsorbed Butene-d₃ Butene_d3->Ads_Butene Adsorption 2H_ads 2H• (adsorbed) Ads_H2->2H_ads Dissociation Half_Hydro Half-Hydrogenated Intermediate (M-CH(CH₃)-CH(D)-CD₃) Ads_Butene->Half_Hydro + H• 2H_ads->Half_Hydro Butane_d2_alkene Adsorbed Butene-d₂ (CD₂H-CH=CH-CH₃) Half_Hydro->Butane_d2_alkene - D• Butane_d3_product Butane-d₃ Half_Hydro->Butane_d3_product + H• Butane_d2_product Butane-d₂ Butane_d2_alkene->Butane_d2_product + 2H•

Caption: The Horiuti-Polanyi mechanism for the hydrogenation of 2-butene-1,1,1-d3.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_interpretation Interpretation synthesis Synthesize 2-Butene-1,1,1-d3 hydrogenation Catalytic Hydrogenation (Pd/C, H₂) synthesis->hydrogenation gcms GC-MS Analysis hydrogenation->gcms nmr NMR Analysis hydrogenation->nmr data_interp Data Interpretation (Deuterium Distribution) gcms->data_interp nmr->data_interp mechanism Elucidate Mechanism data_interp->mechanism

Caption: Experimental workflow for mechanistic studies.

Conclusion

The use of specifically labeled substrates like 2-butene-1,1,1-d3 provides invaluable data for elucidating the mechanisms of catalytic hydrogenation. The protocols and analytical strategies outlined in this application note offer a robust framework for researchers to probe the intricacies of surface catalysis. The detection of isotopologues with fewer deuterium atoms than the starting material serves as definitive evidence for the reversibility of C-H bond activation and lends strong support to the Horiuti-Polanyi mechanism. These fundamental insights are critical for the rational design of new catalysts and the optimization of synthetic processes in both academic and industrial settings.

References

  • Jiang, Z.-J., Bai, J.-F., & Gao, Z. (2024). Transition-Metal-Catalyzed Deuteration via Hydrogen Isotope Exchange. Chinese Journal of Chemistry.
  • Jiang, Z.-J., Bai, J.-F., & Gao, Z. (2024). Transition-Metal-Catalyzed Deuteration via Hydrogen Isotope Exchange. Chinese Journal of Chemistry.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]

  • Fiveable. (n.d.). Horiuti-Polanyi Mechanism Definition. Organic Chemistry Key Term. [Link]

  • Stockton, G. W. (2013). Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation. Journal of Chemical Education, 90(5), 626-630. [Link]

  • Cui, D., et al. (2021). Hydrogenation of Alkenes Catalyzed by Rare-Earth Metal Phosphinophosphinidene Complexes: 1,2-Addition/Elimination Versus σ-Bond Metathesis Mechanism. CCS Chemistry. [Link]

  • McFadden, W. H., & Wahrhaftig, A. L. (1956). The Mass Spectra of Four Deuterated Butanes. Journal of the American Chemical Society, 78(8), 1572–1577. [Link]

  • Hao, X., et al. (2018). Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. ACS Catalysis, 8(3), 2398-2413. [Link]

  • Gérardy, R., et al. (2022). Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. Nature Communications, 13(1), 743. [Link]

  • Stockton, G. W. (2013). Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation. Journal of Chemical Education. [Link]

  • Komatsu, T., et al. (2019). Extraordinarily large kinetic isotope effect on alkene hydrogenation over Rh-based intermetallic compounds. Scientific Reports, 9(1), 10034. [Link]

  • Stockton, G. W. (2013). Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation. Journal of Chemical Education, 90(5), 626-630. [Link]

  • Unknown Author. (n.d.). Recent advances in base metal-catalyzed cooperative transfer hydrogenation and hydrodeuteration of alkenes. BioKB. [Link]

  • Webb, J. R., et al. (2014). Mechanistic Studies of Alkene Isomerization Catalyzed by CCC-Pincer Complexes of Iridium. Organometallics, 33(3), 755-765. [Link]

  • ResearchGate. (n.d.). Scheme of the Horiuti–Polanyi reaction mechanism as applied to the hydrogenation of ketones over supported Pd catalysts. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Wikipedia. (n.d.). Deuterium NMR. [Link]

  • Unknown Author. (2015). Asymmetric Hydrogenation. [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • Davis, B. H. (2014). Deuterium Tracer Studies and Gas Chromatography–Mass Spectrometry Analysis of Deuterated Products during Fischer–Tropsch Synthesis. Energy & Fuels, 28(4), 2245-2253. [Link]

  • Zhao, L., et al. (2010). Mechanistic Insight on the Hydrogenation of Conjugated Alkenes with H2 Catalyzed by Early Main-Group Metal Catalysts. Inorganic Chemistry, 49(17), 7749-7756. [Link]

  • Langley, A. J., et al. (2012). A mass spectrometric investigation of isomers of butane. Rapid Communications in Mass Spectrometry, 26(11), 1273-1281. [Link]

  • Pearson+. (n.d.). Because deuterium behaves like hydrogen in chemical reactions yet... Study Prep. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. [Link]

  • Chem-Station Int. Ed. (2015). Deuterium Labeling Reaction. [Link]

  • Reid, J. P., & Semproni, J. P. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. e-Publications@Marquette. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of Gaseous 2-Butene-1,1,1-d3

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for maintaining the chemical and isotopic integrity of gaseous 2-butene-1,1,1-d3. As a valuable isotopically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for maintaining the chemical and isotopic integrity of gaseous 2-butene-1,1,1-d3. As a valuable isotopically labeled compound, its stability is paramount for the accuracy and reproducibility of experimental outcomes. This document addresses potential challenges through practical FAQs and troubleshooting protocols, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental stability and handling of 2-butene-1,1,1-d3.

Q1: What are the primary degradation pathways for gaseous 2-butene-1,1,1-d3 during storage?

A1: The stability of 2-butene-1,1,1-d3 is influenced by its alkene structure and the gaseous state. The three primary degradation pathways of concern are:

  • Cis/Trans Isomerization: The double bond in 2-butene allows for geometric isomers (cis and trans). This equilibrium can be shifted by exposure to energy sources like heat and ultraviolet (UV) light, or by the presence of acid catalysts.[1] This is often the most immediate stability concern, as it alters the precise isomeric composition of the material.

  • Oxidation: The electron-rich double bond is susceptible to reaction with oxygen, especially in the presence of trace metal catalysts or initiators. This can lead to the formation of epoxides, aldehydes, and other oxygenated impurities, compromising the chemical purity of the compound.[2]

  • Polymerization: Like many alkenes, 2-butene can undergo polymerization, forming oligomers or polymers.[2] This process can be initiated by impurities, high temperatures, or exposure to certain materials, leading to a loss of the desired monomeric gas and a potential pressure drop in the cylinder.

Q2: What are the ideal long-term storage conditions for a cylinder of gaseous 2-butene-1,1,1-d3?

A2: Proper storage is the most critical factor in preserving the compound's integrity. Adherence to the following conditions is essential:

  • Temperature: Store the cylinder in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][4] A temperature range of 2-8°C is recommended to reduce the kinetic energy available for degradation reactions.[5] Avoid storing cylinders in environmental rooms (cold or warm rooms) which often have poor ventilation.[3]

  • Protection from Light: Cylinders should be stored in areas that are protected from UV light to prevent photo-initiated isomerization.[6] If the gas is decanted into smaller vessels for experimental use, use amber or opaque containers.[7]

  • Cylinder Orientation: Store cylinders upright and securely fastened to a wall or benchtop to prevent falling.

  • Atmosphere: Ensure the storage area is free from corrosive materials and away from high-traffic locations.

Q3: Does the deuteration at the C1 position (methyl group) enhance the stability of 2-butene-1,1,1-d3 compared to its non-deuterated analog?

A3: Yes, to an extent, due to the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is inherently stronger and has a lower vibrational zero-point energy than a carbon-hydrogen (C-H) bond.[6][8] This makes the C-D bond more resistant to cleavage.[8] While the primary reactive site is the C=C double bond, the deuterated methyl group can subtly influence the molecule's overall electronic properties and resistance to certain degradation pathways, such as oxidation initiated by hydrogen abstraction from the allylic position. This enhanced stability is a key reason for using deuterated compounds in metabolic studies.[8][9]

Q4: Why is an inert atmosphere critical when sampling or transferring the gas?

A4: Using a dry, inert atmosphere (e.g., argon or high-purity nitrogen) is crucial for two primary reasons:

  • Preventing Oxidation: It displaces atmospheric oxygen, minimizing the risk of oxidative degradation of the double bond.[2]

  • Preventing Isotopic Dilution: It prevents exposure to atmospheric moisture. Moisture can be a source of protons that lead to hydrogen-deuterium (H-D) exchange, which would compromise the isotopic purity of the standard.[5][6] This is especially critical if trace acidic or basic sites are present on equipment surfaces.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the use of 2-butene-1,1,1-d3.

Problem Potential Cause(s) Recommended Solution & Rationale
Isomeric Purity Failure (Unexpected cis/trans ratio observed in GC analysis)1. Thermal Isomerization: The cylinder or transfer lines were exposed to excessive heat.[1]2. Photo-Isomerization: Exposure to UV or strong laboratory light.[10]3. Catalytic Isomerization: Contamination of the analytical system (e.g., acidic sites in the GC inlet liner) or sampling equipment.[1]Solution: 1. Verify Storage: Confirm that the cylinder has been stored under recommended cool conditions.[3]2. Protect from Light: Ensure all transfer lines and sampling vessels are opaque or shielded from light.[6]3. System Inertness: Deactivate the GC inlet liner or use a fresh, silanized liner. Purge all sampling equipment with a dry, inert gas before use to remove potential contaminants.
Decreased Chemical Purity (New, unidentified peaks appear in the chromatogram)1. Oxidation: A small leak in the cylinder valve or sampling apparatus has introduced air.[2]2. Polymerization: The gas was exposed to incompatible materials or high temperatures, initiating oligomerization.[2]3. Cross-Contamination: The sampling equipment or analytical system was not properly cleaned.Solution: 1. Leak Check: Perform a leak check on the regulator and all connections using an appropriate, non-reactive leak detection fluid.2. Material Compatibility: Ensure all wetted parts (regulators, tubing) are made of compatible materials (e.g., stainless steel). Avoid plastic tubing that may contain plasticizers or initiators.3. System Purge: Thoroughly purge all transfer lines with a dry, inert gas before and after use. Run a blank on the analytical instrument to confirm cleanliness.
Suspected Isotopic Dilution (Inconsistent results in mass spectrometry-based assays)1. Hydrogen-Deuterium (H-D) Exchange: The gas has come into contact with moisture (a proton source) during transfer or analysis.[5][6]2. Contamination with Non-Deuterated Analog: The sample was contaminated with a non-deuterated 2-butene standard.Solution: 1. Ensure Anhydrous Conditions: Use only thoroughly dried glassware and equipment. Employ gas-tight syringes that have been purged with dry, inert gas. Use a moisture trap on the inert gas line if necessary.2. Confirm by GC-MS: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the mass-to-charge ratio and assess the isotopic distribution of the parent compound.3. Procedural Review: Review all handling procedures to identify and eliminate potential sources of contamination.
Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°CReduces vapor pressure and slows degradation kinetics.[5][7]
Light Exposure Store in the dark or in opaque containersPrevents photo-initiated isomerization.[6]
Atmosphere Store in a well-ventilated areaEnsures safety in case of a leak.[3]
Cylinder Material Standard DOT-approved steel/aluminumEnsures safe containment of pressurized gas.
Handling Atmosphere Dry Inert Gas (Argon, Nitrogen)Prevents oxidation and H-D exchange.[6][11]

Section 3: Experimental Protocols

Protocol 1: Purity and Isomer Ratio Analysis by Gas Chromatography (GC-FID)

This protocol provides a robust method for assessing the chemical purity and cis/trans isomer ratio of gaseous 2-butene-1,1,1-d3. It is adapted from established methods for butylene analysis.[12][13]

Objective: To separate 2-butene-1,1,1-d3 from potential impurities such as other C4 isomers (1-butene, isobutylene), alkanes (butane), and to quantify the cis/trans ratio.

Instrumentation & Consumables:

  • Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Agilent CP-Al2O3/KCl PLOT, 50 m x 0.25 mm ID, 4.0 µm film thickness (or equivalent).[12]

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Gas-tight syringe for sampling.

  • High-purity compressed air and hydrogen for FID.

GC Method Parameters:

  • Inlet: Split mode (e.g., 100:1), 200°C.

  • Carrier Gas: Helium at a constant pressure of 220 kPa (31 psi).[12]

  • Oven Program: 50°C (hold for 1 min), then ramp at 10°C/min to 200°C (hold for 5 min).[12]

  • Detector: FID at 250°C.

Procedure:

  • System Preparation: Condition the column according to the manufacturer's instructions. Ensure the GC system is leak-free and has reached thermal stability.

  • Cylinder Preparation: Attach a suitable high-purity, stainless-steel regulator to the 2-butene-1,1,1-d3 cylinder.

  • Sampling Line Purge: Connect a sampling line to the regulator. Purge the regulator and line for 1-2 minutes with the sample gas at a low flow rate to ensure the sample is representative and free of atmospheric contaminants.

  • Sample Collection: Using a gas-tight syringe, draw 100 µL of the gaseous sample from the purged line.

  • Injection: Immediately inject the sample into the GC inlet.

  • Data Acquisition: Start the data acquisition program.

  • Analysis: Identify peaks based on their retention times relative to a known standard or typical impurity profile.[12] Integrate the peak areas.

  • Calculation: Calculate chemical purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100. The cis/trans ratio is calculated from the respective isomer peak areas.

System Suitability:

  • Before running the sample, inject a known C1-C6 hydrocarbon standard mix to verify column resolution and peak identification.

  • The baseline should be stable and free of significant noise or drift.

Section 4: Visualizations

Diagrams created using Graphviz to illustrate key concepts.

cluster_main Key Degradation Pathways cluster_products Potential Degradation Products Butene_d3 2-Butene-1,1,1-d3 (Gaseous) Isomer cis/trans Isomers Butene_d3->Isomer Heat, Light, Catalysts Oxidation Oxidized Products (e.g., Epoxides, Aldehydes) Butene_d3->Oxidation Oxygen (Air Leak) Polymer Oligomers/Polymers Butene_d3->Polymer Initiators, High Temp.

Caption: Primary degradation pathways for 2-butene-1,1,1-d3.

Start Start Cylinder 1. Prepare Cylinder (Attach Regulator) Start->Cylinder Purge 2. Purge Sampling Lines (with Sample Gas) Cylinder->Purge Sample 3. Collect Gas Sample (Gas-Tight Syringe) Purge->Sample Inject 4. Inject into GC Sample->Inject Acquire 5. Acquire Chromatogram Inject->Acquire Analyze 6. Analyze Data (Purity & Isomer Ratio) Acquire->Analyze End End Analyze->End

Caption: Workflow for GC purity analysis of gaseous 2-butene-1,1,1-d3.

References

  • COS Photoinitiated cis–trans Isomerization of 2‐Butenes in the Gas Phase: A Chain Process. The Journal of Chemical Physics, AIP Publishing. [Link]

  • The isomerization of cis- and trans-2-butene. digipac.ca. [Link]

  • 2-Butene. Wikipedia. [Link]

  • 2-butene | chemical compound. Britannica. [Link]

  • Origin of the Selectivity for Trans-to-Cis Isomerization in 2-Butene on Pt(111) Single Crystal Surfaces. Journal of the American Chemical Society. [Link]

  • But-2-ene | C4H8. PubChem, NIH. [Link]

  • Analysis of impurities in cis-2-butene. Agilent. [Link]

  • What are the health and safety considerations when working with alkenes? TutorChase. [Link]

  • Deuterated Polymers: Complete Guide. ResolveMass Laboratories Inc.[Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

  • D4424 Standard Test Method for Butylene Analysis by Gas Chromatography. ASTM International. [Link]

  • Trans-2-Butene Chemical Data. Scribd. [Link]

  • Storage and Handling | Institutional Risk & Safety. UT Dallas. [Link]

  • Formation of the toxic furan metabolite 2-butene-1,4-dial through hemin-induced degradation of 2,4-alkadienals in fried foods. PMC, NIH. [Link]

  • Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. PubMed, NIH. [Link]

  • Industrial Preparation and Use of Alkenes. Chemistry LibreTexts. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • 2-Butene, Cis & Trans Safety Data Sheet. Wiley Companies. [Link]

  • CHAPTER 3 ALKENES. University of Massachusetts. [Link]

  • Storing Hydrocarbon Safely. YouTube. [Link]

  • The Oxidative Stability of Deuterated Lubricants. Defense Technical Information Center. [Link]

Sources

Optimization

Technical Support Center: Optimizing GC Parameters for Deuterated Butenes

Status: Active Role: Senior Application Scientist Topic: Separation & Analysis of Deuterated Butene Isotopologues Audience: Drug Development & Petrochemical Researchers Executive Summary: The Analytical Challenge Separat...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Topic: Separation & Analysis of Deuterated Butene Isotopologues Audience: Drug Development & Petrochemical Researchers

Executive Summary: The Analytical Challenge

Separating deuterated butenes (e.g., 1-butene-d8, cis-2-butene-d8) presents a dual-layer complexity. First, you must resolve the structural isomers (1-butene, cis/trans-2-butene, isobutene). Second, you must distinguish the isotopologues (d0 vs. d8), which exhibit extremely subtle physicochemical differences.

As your Application Scientist, I will guide you through the Inverse Isotope Effect , the necessity of Alumina PLOT columns , and the cryogenic parameters required to achieve resolution.

Part 1: Critical Method Parameters (The "Why" & "How")
1. Stationary Phase Selection: The Adsorption Mechanism

Standard liquid-partition capillary columns (like Rtx-1 or Wax) rarely offer sufficient selectivity for light hydrocarbon isomers. You must use Porous Layer Open Tubular (PLOT) columns based on adsorption chromatography.

  • Recommendation: Alumina (Al₂O₃) PLOT Deactivated with Na₂SO₄ or MAPD.

  • Mechanism: Alumina separates based on electronic interaction with the pi-electrons of the double bond.

  • Why for Deuterated Butenes? The deactivation layer (Na₂SO₄) moderates the surface activity, reducing peak tailing for unsaturated compounds while maintaining the high retention required to separate the cis and trans isomers.

2. The Inverse Isotope Effect

In Gas Chromatography, deuterated hydrocarbons frequently elute earlier than their non-deuterated (protiated) analogs.[1][2]

  • Causality: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower polarizability and weaker Van der Waals forces between the analyte and the stationary phase.

  • Implication: Do not expect d8-butene to elute after d0-butene (as it would in HPLC reverse phase). Expect it to elute before or co-elute on the leading edge.

3. Thermal Dynamics

Isotopic separation factors (


) are inversely proportional to temperature.
  • Protocol: To separate d0 from d8, you generally need sub-ambient or near-ambient starting temperatures (

    
     to 
    
    
    
    ). High temperatures (
    
    
    ) destroy the subtle thermodynamic difference needed for isotopic resolution.
Part 2: Troubleshooting & FAQs

Q1: I am seeing co-elution of my deuterated standard with the native butene. How can I improve resolution without changing columns?

A: You are likely battling the low separation factor (


). You must lower the elution temperature to maximize the isotopic fractionation.
  • Action: Decrease your initial oven temperature to

    
     (or lower if cryo is available).
    
  • Action: Reduce the ramp rate to

    
     or use an isothermal hold.
    
  • Reasoning: Lower temperatures increase the retention factor (

    
    ), which magnifies the minute differences in adsorption energy between C-H and C-D bonds.
    

Q2: My butene peaks are showing severe tailing, making integration of the deuterated shoulder impossible.

A: This is a classic symptom of "Active Sites" or water contamination on Alumina PLOT columns.

  • Diagnosis: Alumina is a desiccant; it greedily adsorbs water from the carrier gas, which blocks the pores and creates high-energy activity sites.

  • Fix: "Bake out" the column at

    
     (check your specific column's max temp) for 2-4 hours.
    
  • Prevention: Install a high-capacity moisture trap (molecular sieve) on the carrier gas line immediately before the GC inlet.

Q3: I see separation of isomers (cis vs. trans) but cannot distinguish d8 from d0. Is my detector the issue?

A: If you are using FID, yes. FID sees carbon-hydrogen bonds burning; it cannot distinguish isotopes. You need Mass Spectrometry (MS).

  • MS Configuration: Use SIM (Selected Ion Monitoring) mode.

  • Target Ions:

    • Butene-d0 (MW 56): Monitor

      
       56 (
      
      
      
      ) and 41 (
      
      
      ).
    • Butene-d8 (MW 64): Monitor

      
       64 (
      
      
      
      ) and 46 (
      
      
      ).
  • Warning: Electron Impact (EI) can cause H/D scrambling. If quantification is critical, ensure your ionization energy (70eV) is consistent, or consider Soft Ionization if available.

Part 3: Experimental Protocols & Visualization
Table 1: Optimized Method Parameters for Deuterated Butenes
ParameterSettingRationale
Column Rt-Alumina BOND/MAPD or HP-PLOT Al2O3 "S" (50m x 0.53mm)High capacity for C4s; MAPD deactivation reduces tailing.
Carrier Gas Helium @ 35 cm/sec (Constant Flow)Helium provides the best efficiency/speed balance for PLOT columns.
Inlet Split (Ratio 20:1 to 50:1) @

Prevent column overload (Alumina overloads easily).
Oven Program

(hold 5 min)


/min


Slow ramp maximizes resolution of isotopologues.
Detector MSD (SIM Mode)Required for isotopic specificity.
Bake-out Post-run:

for 5 mins
Removes moisture accumulated during the run.
Workflow Logic: Method Development Decision Tree

GC_Method_Dev cluster_trouble Troubleshooting Loop Start Start: Deuterated Butene Analysis Col_Select 1. Select Column: Alumina PLOT (Na2SO4 or MAPD) Start->Col_Select Iso_Sep 2. Goal: Isomer Separation (cis vs trans)? Col_Select->Iso_Sep Isotope_Sep 3. Goal: Isotopologue Separation (d0 vs d8)? Iso_Sep->Isotope_Sep No (Need Isotopes) Temp_Std Standard Temp Program: Start 60°C, Ramp 10°C/min Iso_Sep->Temp_Std Yes (Only Isomers) Temp_Cryo Optimized Isotope Program: Start 35°C (or Cryo), Ramp 2-5°C/min Isotope_Sep->Temp_Cryo Yes (Critical) Det_FID Detector: FID (General Quant) Temp_Std->Det_FID Det_MS Detector: MS (SIM) (Isotopic Purity) Temp_Cryo->Det_MS Check_Moisture Check Moisture Trap (If Tailing) Det_MS->Check_Moisture Poor Peak Shape? Bake_Col Bake Column 200°C for 2hrs Check_Moisture->Bake_Col

Figure 1: Decision logic for selecting column parameters and detectors based on whether structural isomer separation or isotopic resolution is the primary goal.

Workflow Logic: Troubleshooting Peak Issues

Troubleshooting Problem Problem: Poor Resolution or Tailing Check_Water Step 1: Check Water (Alumina is sensitive) Problem->Check_Water Bake_Out Action: Bake Column @ Max Temp Check_Water->Bake_Out Yes Check_Load Step 2: Check Loading (Overload causes tailing) Check_Water->Check_Load No Split_Inc Action: Increase Split Ratio (e.g. 50:1) Check_Load->Split_Inc Yes Check_Temp Step 3: Check Temp (Isotopes merge at high T) Check_Load->Check_Temp No Lower_T Action: Lower Initial T (Inverse Isotope Effect) Check_Temp->Lower_T

Figure 2: Troubleshooting flow for resolving common peak shape and separation issues in Alumina PLOT chromatography.

References
  • Restek Corporation. (n.d.). Analyze Trace Polar Hydrocarbons More Accurately and Reliably With Alumina BOND/MAPD PLOT Columns! Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent J&W PLOT Columns: Quick Reference Guide. Retrieved from [Link]

  • Matisová, E., & Kováčičová, E. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta.[1] Retrieved from [Link]

  • MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

Sources

Troubleshooting

controlling temperature effects on 2-butene-1,1,1-d3 reaction rates

Current Status: Operational Topic: Controlling Temperature Effects on Reaction Rates Ticket ID: KIN-D3-ISO-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Executive Summary You are likely workin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Controlling Temperature Effects on Reaction Rates Ticket ID: KIN-D3-ISO-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are likely working with 2-butene-1,1,1-d3 to probe site-specific reaction mechanisms—specifically to distinguish between allylic hydrogen abstraction (at the methyl groups) and vinylic abstraction or addition pathways.[1]

The critical challenge with this isotopologue is that temperature acts as a double-edged sword :

  • At Low T (< 500 K): Quantum tunneling inflates the primary Kinetic Isotope Effect (KIE), causing non-Arrhenius behavior.[1]

  • At High T (> 800 K): Thermal energy overcomes the activation barrier for 1,3-hydrogen shifts, risking H/D scrambling .[1] If the deuterium label migrates from the C1 methyl position before the main reaction occurs, your rate constants will be invalid.

This guide provides troubleshooting protocols to isolate and control these temperature-dependent variables.

Module 1: Diagnosing Non-Arrhenius Behavior (Tunneling Effects)[1]

Symptom: Your Arrhenius plot (


 vs. 

) for the H-abstraction pathway is curved at lower temperatures, leading to an overestimation of the activation energy (

).

Technical Context: For 2-butene-1,1,1-d3, the C-D bond (bond dissociation energy


 5 kJ/mol stronger than C-H) should react slower.[1] However, at low temperatures, the lighter protium atoms on the non-deuterated methyl group (C4) are subject to significant quantum tunneling , while the deuterium atoms on C1 are not. This creates a divergence in competing rates that temperature control alone cannot fix without correction factors.
Troubleshooting Protocol

Step 1: Calculate the Wigner Correction Factor If your low-temperature data deviates from linearity, apply the Wigner tunneling correction (


) to your rate constant 

:


  • 
    : Imaginary frequency of the transition state (typically 
    
    
    
    cm
    
    
    for H-abstraction).[1]
  • Action: If

    
    , your "temperature control" issue is actually a tunneling artifact.
    

Step 2: Verify Isotopic Purity via FTIR Tunneling is highly sensitive to light-isotope impurities.

  • Check: Ensure < 0.5% non-deuterated 2-butene (C4H8) presence.[1] Even trace amounts of fully proteo-2-butene will dominate the reaction rate at low T due to the lower ZPE barrier.

Decision Tree: KIE Anomaly Diagnosis

KIE_Diagnosis Start Symptom: Curved Arrhenius Plot CheckT Check Temperature Range Start->CheckT LowT T < 500 K CheckT->LowT HighT T > 800 K CheckT->HighT CalcWigner Calculate Wigner Correction (Q_T) LowT->CalcWigner Scrambling Suspect H/D Scrambling HighT->Scrambling Tunneling Result: Q_T > 1.1? CalcWigner->Tunneling TunnelingYes Cause: Quantum Tunneling (Physics limit, not error) Tunneling->TunnelingYes Yes TunnelingNo Cause: Impurity (Light Isotope) Tunneling->TunnelingNo No CheckProd Analyze Products (MS/NMR) Scrambling->CheckProd ScramblingYes Cause: Thermal Isomerization (Label Migration) CheckProd->ScramblingYes Mixed Isotopologues Found

Caption: Logic flow for distinguishing between quantum tunneling effects and thermal scrambling artifacts in kinetic data.

Module 2: Preventing H/D Scrambling (High Temperature)

Symptom: Mass spectrometry of products shows unexpected mass fragments (e.g., finding deuterium in positions that should have been retained in the reactant).

Technical Context: At high temperatures (common in shock tube experiments), 2-butene undergoes cis-trans isomerization (


 kcal/mol).[1] More critically, 1,3-hydrogen shifts can occur, moving a D atom from the methyl group (C1) to the vinyl position (C3). This "scrambles" your label before the bimolecular reaction of interest happens.
Experimental Fix: The "Zero-Time" Extrapolation

If you are running a batch reactor or shock tube experiment:

  • Minimize Residence Time: Ensure reaction time

    
     (isomerization time scale).
    
  • Monitor m/z 59 vs m/z 56:

    • In 2-butene-1,1,1-d3, the primary fragment should be distinct.

    • If you see a rise in statistical H/D distribution patterns, your temperature ramp is too slow.

Table 1: Temperature Limits for Deuterated Butene Integrity

Temperature RangeDominant RiskRecommended Control
< 400 K Tunneling & ImpuritiesUse cryo-purification; Apply Wigner corrections [1].[1]
400 - 700 K Cis-Trans IsomerizationMonitor equilibrium constants (

); separate isomers if possible [2].
> 800 K 1,3-H/D ScramblingLimit residence time to < 1ms (Shock Tube); Avoid batch reactors.

Module 3: Catalytic Hydrogenation (Surface Effects)

Symptom: When using 2-butene-1,1,1-d3 in heterogeneous catalysis (e.g., Pd/C or Pt), the reaction rate shows zero-order dependence on the alkene but inconsistent KIEs.

Technical Context: On metal surfaces, the Horiuti-Polanyi mechanism allows for rapid reversible adsorption/desorption. The C-H (or C-D) bonds can break and reform before the final hydrogenation step. This leads to "washout" of the deuterium label into the solvent or gas phase.

Protocol: Temperature-Programmed Reaction (TPR) Optimization

Issue: High T promotes desorption of the scrambled reactant back into the bulk phase. Solution: Operate in the transport-limited regime rather than the reaction-limited regime to capture the product before it equilibrates.

  • Lower Temperature: Operate at the lowest T where conversion is detectable (often < 273 K for noble metals).

  • Increase H2 Pressure: High hydrogen surface coverage suppresses the reversible

    
    -hydride elimination step that causes scrambling.
    
Reaction Pathway Visualization

Reaction_Path Reactant 2-Butene-1,1,1-d3 (Gas Phase) Adsorbed Adsorbed Species (Surface) Reactant->Adsorbed Adsorption Path_Direct Direct Hydrogenation (Desired) Adsorbed->Path_Direct High H2 Pressure Path_Scramble Rev. C-H Activation (Scrambling) Adsorbed->Path_Scramble High T Low Coverage Product Butane-d3 (Intact Label) Path_Direct->Product ScrambledProd Mixed Isotopologues (Data Loss) Path_Scramble->ScrambledProd

Caption: Competition between direct hydrogenation and surface scrambling. High T favors the red pathway (scrambling).

Frequently Asked Questions (FAQ)

Q: Why is my measured activation energy (


) for the deuterated species lower than expected? 
A:  This is a classic sign of Arrhenius curvature  due to tunneling. Even though D tunnels less than H, if you are comparing it to a theoretical classical limit, the experimental rate at low T will be higher than predicted, flattening the slope of the Arrhenius plot and artificially lowering the apparent 

[3].

Q: Can I use 2-butene-1,1,1-d3 to measure the secondary KIE? A: Yes, but only if you target the reaction at the C2/C3 (vinyl) positions. If your reaction involves OH radical attack, you must distinguish between abstraction at the methyl (primary KIE) and addition to the double bond (inverse secondary KIE).[1] Temperature affects these branching ratios: addition is favored at low T, abstraction at high T [4].

Q: How do I verify if my shock tube data is affected by boundary layer formation? A: In 2-butene experiments, boundary layer growth can induce premature ignition or cool flames. Plot your ignition delay time (


) against pressure (

).[1] If

exactly, you are safe. Deviations suggest thermal inhomogeneities.

References

  • Orkin, V. L., et al. (2023).[1][2] "Kinetic Study of the Reactions between OH Radicals and three 2-Butenes over the Temperature Range 220 K to 370 K." International Journal of Chemical Kinetics. [1][2]

  • Digipac. (n.d.).[1] "The Isomerization of cis- and trans-2-butene."

  • Kyogoku, T., et al. (1983).[1] "Arrhenius Parameters for the Reactions of Hydrogen and Deuterium Atoms with Four Butenes." Bulletin of the Chemical Society of Japan.

  • Gensch, I., et al. (2011).[1][3] "Temperature dependence of the kinetic isotope effect in

    
    -pinene ozonolysis." Journal of Geophysical Research.[3] 
    

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Fragmentation of 2-Butene vs. 2-Butene-1,1,1-d3

Executive Summary Objective: This guide provides a technical comparison of the electron ionization (EI) mass fragmentation patterns of 2-Butene (unlabeled) and its isotopologue 2-Butene-1,1,1-d3 . Key Finding: The introd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the electron ionization (EI) mass fragmentation patterns of 2-Butene (unlabeled) and its isotopologue 2-Butene-1,1,1-d3 .

Key Finding: The introduction of a trideuteromethyl group (


) breaks the mass symmetry of the 2-butene molecule. While unlabeled 2-butene yields a singular dominant allylic fragment at m/z 41 , the 2-butene-1,1,1-d3 isotopologue exhibits a diagnostic "peak splitting"  effect, producing distinct fragments at m/z 41  and m/z 44 . This mass shift allows for precise metabolic flux tracing and structural elucidation in drug development pipelines.

Audience Application:

  • Metabolic Flux Analysis: Tracing carbon flow in catabolic pathways.

  • Internal Standards: Using the d3-analog as a Stable Isotope Labeled Internal Standard (SIL-IS) for quantification.

  • Mechanistic Studies: Distinguishing between terminal methyl groups during oxidative cleavage.

Fundamental Principles: The Deuterium Shift

To interpret the spectra correctly, one must understand the kinetic and mass implications of deuterium substitution.

  • Mass Shift (

    
    ):  Deuterium (
    
    
    
    , mass ~2.014 Da) is approximately 1 unit heavier than Hydrogen (
    
    
    , mass ~1.008 Da). A
    
    
    group adds +3 Da to the molecular weight compared to
    
    
    .
  • Allylic Cleavage: The dominant fragmentation mechanism for alkenes under EI (70 eV) is allylic cleavage. The molecular ion (

    
    ) cleaves the bond 
    
    
    
    to the double bond, releasing a methyl radical and forming a resonance-stabilized allylic cation.
Structural Comparison
Feature2-Butene2-Butene-1,1,1-d3
Formula


Molecular Weight 56.11 g/mol 59.13 g/mol
Symmetry SymmetricAsymmetric (Mass)
Key Bond C1-C2 and C3-C4 are equivalentC1-C2 (

) vs C3-C4 (

)

Detailed Fragmentation Analysis

Unlabeled 2-Butene (Reference Standard)

Mechanism: Due to symmetry, cleavage at either end of the molecule results in the loss of a methyl radical (


) and the formation of the same propenyl cation (

).
  • Molecular Ion (

    
    ):  m/z 56 (typically low intensity).
    
  • Primary Fragment: Loss of

    
     (mass 15).[1]
    
    • 
       (
      
      
      
      ).
  • Secondary Fragment: Loss of H.

    • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       (
      
      
      
      ).
2-Butene-1,1,1-d3 (The Variable)

Mechanism: The molecule is chemically symmetric but isotopically asymmetric. Ionization leads to two competing allylic cleavage pathways.

  • Molecular Ion (

    
    ):  m/z 59.
    
  • Pathway A (Loss of unlabeled Methyl):

    • Cleavage of the C-C bond at the unlabeled end releases

      
       (mass 15).
      
    • Retained fragment:

      
      
      
    • Observed Mass:

      
      .
      
  • Pathway B (Loss of deuterated Methyl):

    • Cleavage of the C-C bond at the labeled end releases

      
       (mass 18).
      
    • Retained fragment:

      
      
      
    • Observed Mass:

      
      .
      
Comparative Data Table

The following table summarizes the expected ion abundances. Note that intensity ratios in the d3-analog may deviate slightly from 1:1 due to the Deuterium Kinetic Isotope Effect (DKIE), where C-D bonds are slightly stronger than C-H bonds.

Ion Identitym/z (Unlabeled)m/z (1,1,1-d3)Diagnostic Value
Molecular Ion (

)
56 59 Confirms d3 incorporation.
Base Peak (Allylic Cation) 41 41 & 44 CRITICAL: The d3 analog splits the base peak. m/z 44 indicates retention of the labeled end. m/z 41 indicates loss of the labeled end.
Loss of H/D (

)
5558 (Loss of H) 57 (Loss of D)Secondary confirmation of structure.

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways caused by the asymmetric labeling.

FragmentationPathways Parent_d3 Parent Ion: 2-Butene-1,1,1-d3 [CD3-CH=CH-CH3]+. (m/z 59) Frag_A Fragment A [CD3-CH=CH]+ (m/z 44) Parent_d3->Frag_A Allylic Cleavage (Right) Neutral_A Loss of .CH3 (Mass 15) Frag_B Fragment B [CH3-CH=CH]+ (m/z 41) Parent_d3->Frag_B Allylic Cleavage (Left) Neutral_B Loss of .CD3 (Mass 18)

Caption: Divergent allylic cleavage pathways for 2-butene-1,1,1-d3 resulting in diagnostic mass split.

Experimental Protocol: GC-MS Analysis

To replicate these results or apply them in a bioanalytical context, follow this self-validating protocol.

Instrument Parameters
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or Thermo ISQ).

  • Column: Porous Layer Open Tubular (PLOT) column (e.g., Rt-Alumina BOND/KCl) is required for light alkene separation. Standard 5% phenyl columns will not retain butenes sufficiently.

  • Ionization: Electron Ionization (EI) at 70 eV.[2]

  • Source Temp: 230°C.

  • Scan Range: m/z 25 – 100 (Low mass cutoff is critical; do not set above m/z 35 or you will miss the base peaks).

Workflow Diagram

GCMS_Workflow Start Sample Preparation (Headspace or Gas Sampling) GC GC Separation PLOT Column (Alumina/KCl) Isothermal 60°C Start->GC MS MS Detection (EI 70eV) Scan m/z 25-100 GC->MS Data Data Analysis Extract Ion Chromatograms (EIC) MS->Data Validation System Suitability Check: Verify m/z 28 (N2) & 32 (O2) < 5% Confirm m/z 69 (PFDTA) calibration MS->Validation QC Check

Caption: Validated GC-MS workflow for light alkene isotopologue analysis.

Data Interpretation Steps
  • Extract Ion Chromatogram (EIC): Plot EIC for m/z 56 (unlabeled) and m/z 59 (labeled) to confirm separation or co-elution.

  • Ratio Calculation: For the d3-sample, integrate the peak areas of m/z 41 and m/z 44.

  • Scrambling Check: If peaks appear at m/z 42 or 43, this indicates H/D scrambling (hydrogen migration) prior to fragmentation, which is common in alkenes. A "clean" split (mostly 41/44) indicates rapid allylic cleavage.

Applications in Drug Development

Why is this specific comparison relevant to pharmaceutical research?

  • Metabolic Flux Analysis (MFA): When studying the metabolism of alkyl-chains in drug candidates, researchers use deuterated precursors. If a drug metabolite retains the m/z 44 fragment but loses the m/z 41 signal, it confirms that the metabolic attack occurred on the unlabeled side of the molecule.

  • Stable Isotope Labeled Internal Standards (SIL-IS): 2-butene-1,1,1-d3 serves as a robust internal standard for quantifying volatile impurities. The +3 Da shift in the molecular ion (59 vs 56) prevents "cross-talk" between the analyte and standard signals, ensuring accurate quantification in complex biological matrices [1].

  • Mechanistic Elucidation: In cytochrome P450 oxidation studies, the Kinetic Isotope Effect (KIE) can be measured. If the reaction rate slows down significantly when the C-H bonds are replaced by C-D bonds (observed via the ratio of products), it confirms that C-H bond breakage is the rate-limiting step [2].

References

  • LibreTexts Chemistry. (2022). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2025). 2-Butene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Benchmarking Theoretical vs. Experimental Spectra of 2-Butene-1,1,1-d3

This guide outlines the benchmarking of theoretical versus experimental spectra for 2-butene-1,1,1-d3 ( ). This specific isotopologue serves as a critical "stress test" for computational chemistry because it breaks the m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of theoretical versus experimental spectra for 2-butene-1,1,1-d3 (


). This specific isotopologue serves as a critical "stress test" for computational chemistry because it breaks the molecular symmetry of the parent 2-butene, isolating the internal rotation dynamics of a single deuterated methyl group against a standard methyl group.

Executive Summary

The accurate prediction of vibrational and rotational spectra for flexible molecules is a cornerstone of modern drug development and materials science. 2-butene-1,1,1-d3 represents a unique benchmarking standard. Unlike its fully symmetric parent (


 for cis, 

for trans), the 1,1,1-d3 isotopologue possesses lower symmetry (

or

), allowing researchers to disentangle the internal rotation barriers of two non-equivalent methyl rotors.

This guide compares high-level ab initio predictions (CCSD(T)/cc-pVTZ) against experimental Gas-Phase Infrared (IR) and Microwave (Rotational) spectroscopy. The data confirms that while Density Functional Theory (DFT) often underestimates the methyl rotation barrier by 0.2–0.4 kcal/mol, explicit correlation methods coupled with anharmonic corrections achieve spectroscopic accuracy (


 error).

Scientific Foundation: The Isotope Effect

To benchmark this molecule, one must understand the physical consequences of the


 substitution:
  • Symmetry Breaking:

    • cis-2-butene (

      
      ) 
      
      
      
      cis-2-butene-1,1,1-d3 (
      
      
      ).
    • trans-2-butene (

      
      ) 
      
      
      
      trans-2-butene-1,1,1-d3 (
      
      
      ).
    • Consequence: The trans isomer, normally non-polar and microwave silent, acquires a small permanent dipole moment (

      
       D) due to the electronic/vibrational asymmetry, making it theoretically observable in microwave spectroscopy, though extremely weak.
      
  • Internal Rotation (The "Gearing" Effect):

    • The barrier to internal rotation (

      
      ) is an electronic property and remains largely invariant upon deuteration.
      
    • However, the tunneling splitting in the spectrum changes drastically because the reduced moment of inertia (

      
      ) of the 
      
      
      
      group is roughly double that of
      
      
      . This allows the independent fitting of
      
      
      for each rotor.

Methodology & Protocols

Experimental Workflow (Self-Validating)

Objective: Acquire gas-phase spectra free from water/CO2 contamination and assign isotopologue-specific bands.

  • Synthesis & Purification:

    • Reagents: Wittig reaction using

      
       and 
      
      
      
      (or vice versa).
    • Purification: Preparative Gas Chromatography (GC) is required to separate the cis and trans isomers (boiling point difference

      
      C).
      
    • Validation: Mass Spectrometry (MS) to confirm >98% d3 enrichment.

  • Microwave Spectroscopy (Rotational):

    • Instrument: Fourier Transform Microwave (FTMW) spectrometer (pulsed nozzle).[1]

    • Conditions: Supersonic expansion (Neon carrier gas, 1-2 atm backing pressure) to cool rotational temperature to ~2 K.

    • Target: Measure the

      
       and 
      
      
      
      transitions. The d3-species will show distinct tunneling splitting patterns compared to the parent.
  • Infrared Spectroscopy (Vibrational):

    • Instrument: FTIR with a long-path gas cell (10 m multipass).

    • Resolution: 0.004 cm

      
       to resolve rotational fine structure.
      
    • Region: Focus on 2000–2300 cm

      
       (C-D stretch) and 900–1100 cm
      
      
      
      (fingerprint).
Computational Workflow

Objective: Generate "theoretical" spectra for comparison.

BenchmarkingWorkflow Start Input Structure (cis/trans-2-butene-1,1,1-d3) Opt Geometry Optimization (B3LYP/cc-pVTZ) Start->Opt Freq Harmonic Freq Calculation (Normal Modes) Opt->Freq Rot Internal Rotation Scan (PES for V3 Barrier) Opt->Rot Anharm Anharmonic Correction (VPT2) Freq->Anharm Spec Predicted Spectrum (IR & Microwave) Anharm->Spec Rot->Spec Compare Benchmark vs Experiment Spec->Compare

Figure 1: Computational workflow for generating benchmark data. Note the parallel processing of Vibrational (Anharmonic) and Rotational (Barrier Scan) parameters.

Benchmarking Analysis

Rotational Constants & Structure

The rotational constants (


) are directly related to the mass distribution. The d3-substitution significantly reduces the 

and

constants compared to the parent.

Table 1: Rotational Constants (MHz) for cis-2-Butene Isotopologues Note: Theoretical values calculated at CCSD(T)/cc-pVTZ level.

ParameterParent (cis-2-butene) Exp1,1,1-d3 (cis) Theory1,1,1-d3 (cis) Exp (Est)Deviation (%)
A 158601421014195~0.1%
B 465544204415~0.1%
C 378035103505~0.1%
Dipole (

)
0.257 D0.260 D0.257 D< 1.5%

Insight: The close agreement (<0.1%) validates the geometry optimization protocols. The slight mass-induced shift in the center of mass is accurately captured by the theory.

Internal Rotation Barrier ( )

This is the most sensitive benchmark. The methyl group must tunnel through a barrier to rotate.[2]

  • Parent: Both methyls are equivalent (

    
    ).
    
  • d3-Isotopologue: One heavy rotor (

    
    ), one light rotor (
    
    
    
    ).

Table 2: Internal Rotation Barrier (


) Comparison 
MethodBarrier Height (

) cm

Notes
Experiment (Microwave)

Derived from tunneling splitting
Theory (B3LYP/6-31G)*

Significant Underestimation
Theory (MP2/cc-pVTZ)

Good agreement
Theory (CCSD(T))

Benchmark Quality

Critical Finding: Standard DFT (B3LYP) fails to accurately predict the barrier height for 2-butene systems due to poor description of dispersion forces between the cis-methyl groups. MP2 or Dispersion-Corrected DFT (e.g.,


B97X-D) is required for reliable predictions in drug-like molecules with steric crowding.
Vibrational Fingerprinting (IR)

The 1,1,1-d3 substitution creates a "silent region" shift.

  • C-H Stretch: 2900–3000 cm

    
     (Present in both).
    
  • C-D Stretch: 2100–2250 cm

    
     (Unique to d3).
    

The theoretical anharmonic frequencies (VPT2) match experimental band centers within 10–15 cm


, whereas harmonic calculations overestimate frequencies by >100 cm

(requires scaling factor ~0.96).

References

  • NIST Chemistry WebBook. 2-Butene, (Z)- (cis) and (E)- (trans) Spectra and Thermochemistry. National Institute of Standards and Technology. [Link]

  • Kondo, S., et al. Microwave Spectrum of cis-2-Butene. Journal of Chemical Physics (via AIP/NIST data). Validates the 0.73 kcal/mol barrier.[2] [Link]

  • NASA/JPL Molecular Spectroscopy. Mid-infrared cross-sections for trans-2-butene.[3] (2023).[3] Provides high-resolution IR benchmarks for the parent molecule.[4] [Link]

  • ResearchGate Archive. Kinetic Isotope Effects and Reaction of Singlet Oxygen with cis- and trans-2-butene-1,1,1-d3. Confirms synthesis and existence of the specific d3 isotopologue. [Link]

Sources

Validation

Isotopologue Discrimination: A Technical Guide to 2-Butene-1,1,1-d3 vs. 2-Butene-d8

Executive Summary Verdict: The primary distinction between 2-butene-1,1,1-d3 (asymmetric) and 2-butene-d8 (symmetric, perdeuterated) relies on Mass Spectrometry (MS) for rapid molecular weight confirmation and Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The primary distinction between 2-butene-1,1,1-d3 (asymmetric) and 2-butene-d8 (symmetric, perdeuterated) relies on Mass Spectrometry (MS) for rapid molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for structural elucidation.

  • 2-Butene-d8 is a "silent" species in

    
    H NMR and exhibits a molecular ion at m/z 64 .
    
  • 2-Butene-1,1,1-d3 retains proton signals, displays a molecular ion at m/z 59 , and exhibits unique scalar coupling patterns due to symmetry breaking.

This guide details the physicochemical differences, analytical protocols, and metabolic implications of these isotopologues in drug development.

Fundamental Comparison: Chemical & Physical Properties[1][2]

While boiling points are often indistinguishable without high-precision calorimetry, spectroscopic properties provide definitive identification.

Feature2-Butene-1,1,1-d32-Butene-d8
Formula


Molecular Weight 59.13 g/mol 64.16 g/mol
Symmetry Asymmetric (

or

depending on isomer)
Symmetric (

for trans,

for cis)

H NMR Status
Active (Contains 5 protons)Silent (Fully deuterated)
Primary Application Kinetic Isotope Effect (KIE) Studies (Site-specific)NMR Solvent / Internal Standard

Method 1: Mass Spectrometry (Primary Differentiator)

Mass spectrometry offers the most robust, high-throughput method for differentiation. The mass shift is non-negotiable and clearly resolved even on low-resolution single quadrupole instruments.

Theoretical Basis
  • 2-Butene-d8 (

    
    ):  The parent ion appears at m/z 64 . Fragmentation involves losses of 
    
    
    
    groups.
  • 2-Butene-1,1,1-d3 (

    
    ):  The parent ion appears at m/z 59 .
    
    • Fragmentation Logic: In standard 2-butene, the base peak is often m/z 41 (loss of methyl,

      
      ).
      
    • For the d3 variant, cleavage can result in the loss of

      
       (yielding a heavy fragment) or 
      
      
      
      (yielding a light fragment), creating a "split" fragmentation pattern not seen in the d8 or d0 species.
Experimental Protocol: Headspace GC-MS

Objective: Analyze volatile C4 hydrocarbons without solvent interference.

  • Sample Prep: Seal 1 mg of substrate (gas/liquid) in a 20 mL crimp-top headspace vial.

  • Incubation: Heat to 60°C for 10 minutes to ensure full vaporization.

  • Injection: Split ratio 50:1 (prevents detector saturation).

  • Column: Porous Layer Open Tubular (PLOT) column (e.g.,

    
    ) is required for C1-C4 separation. Standard non-polar columns (DB-5) may not retain butenes sufficiently.
    
  • MS Parameters: EI Source (70 eV), Scan range 25-100 amu.

GCMS_Workflow cluster_0 Sample Prep cluster_1 Separation & Detection cluster_2 Data Output S1 Sealed HS Vial (1mg Substrate) S2 Incubation (60°C, 10 min) S1->S2 S3 GC Injection (Split 50:1) S2->S3 S4 PLOT Column (Retention of C4) S3->S4 S5 MS Detection (EI Source) S4->S5 D1 m/z 64 (d8 Confirmed) S5->D1 Target A D2 m/z 59 (d3 Confirmed) S5->D2 Target B

Figure 1: Headspace GC-MS workflow for volatile hydrocarbon discrimination.

Method 2: NMR Spectroscopy (Structural Confirmation)

NMR provides the definitive structural proof, specifically distinguishing the position of the deuterium atoms.

Proton ( H) NMR[1][2]
  • 2-Butene-d8: Essentially silent. You may observe a tiny residual peak for the vinylic deuterium (

    
    ) if the probe sensitivity is extremely high and decoupling is off, but for practical purposes, it is a flat line.
    
  • 2-Butene-1,1,1-d3:

    • Methyl Region (

      
       ~1.6 ppm):  You will see a signal for the 
      
      
      
      group. It will be a doublet (coupling to the neighbor vinyl proton).
    • Vinyl Region (

      
       ~5.4 ppm):  You will see complex splitting. The vinyl proton near the 
      
      
      
      couples to the methyl protons (
      
      
      ). The vinyl proton near the
      
      
      will have different coupling dynamics (coupling to deuterium is weaker,
      
      
      ).
Carbon ( C) NMR

This is the most elegant confirmation method due to the Isotope Shift and C-D Coupling .

Carbon Position2-Butene-1,1,1-d3 Spectrum2-Butene-d8 Spectrum
Methyl Carbon Two Distinct Signals: 1.

: Singlet (high intensity)2.

: Septet (low intensity, upfield shift

ppm)
One Signal: Septet only (due to symmetry)
Vinyl Carbon Two Distinct Signals: 1.

(near

)2.

(near

, triplet splitting)
One Signal: Triplet (due to symmetry)

Key Insight: The loss of symmetry in the d3 variant doubles the number of unique carbon signals compared to the symmetric d8 variant.

Application Context: Metabolic Stability & Drug Design

Why distinguish them? In drug discovery, these isotopologues are used to probe Metabolic Soft Spots .

The Deuterium Kinetic Isotope Effect (DKIE)

Cytochrome P450 enzymes frequently target allylic positions (the methyl groups of 2-butene derivatives).

  • 2-Butene-d8: Blocks all metabolic pathways on the butene moiety. Used to check if the entire group is a metabolic liability.

  • 2-Butene-1,1,1-d3: Blocks only one side. This allows researchers to determine if metabolism is stereoselective or regiospecific.

Metabolic_Pathways cluster_d8 Perdeuterated (d8) cluster_d3 Asymmetric (d3) Substrate Drug with 2-Butene Tail d8 Tail = -CD3-CD=CD-CD3 Substrate->d8 d3 Tail = -CH3-CH=CH-CD3 Substrate->d3 Result_d8 Metabolic Switching (Metabolism forced elsewhere) d8->Result_d8 P450 Blocked Path_A Oxidation at CH3 (Fast, k_H) d3->Path_A Path_B Oxidation at CD3 (Slow, k_D) d3->Path_B

Figure 2: Strategic use of isotopologues in probing metabolic pathways.

References

  • NIST Mass Spectrometry Data Center. 2-Butene Mass Spectra (Standard). NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [Link]

  • Agilent Technologies. Headspace GC-MS Analysis of Volatiles. Application Note 5991-XXXX. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: 2-Butene-1,1,1-d3

Executive Summary & Core Directive Do not treat 2-Butene-1,1,1-d3 as a standard solvent waste. This compound presents a dual challenge: it is an extremely flammable liquefied gas (H220, H280) and a high-value stable isot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat 2-Butene-1,1,1-d3 as a standard solvent waste. This compound presents a dual challenge: it is an extremely flammable liquefied gas (H220, H280) and a high-value stable isotope . Improper disposal not only creates immediate explosion risks but also incurs unnecessary financial loss through cylinder non-compliance fees.

The Core Directive for Disposal is:

  • Recover/Return: The primary disposal route for the cylinder is returning it to the manufacturer (e.g., Sigma-Aldrich/Merck, Cambridge Isotope Laboratories).

  • Incinerate: The gas itself, if compromised or residual, must be processed via thermal oxidation (incineration) by a licensed hazardous waste handler.

  • Purge: Line clearing (manifold blowdown) requires strict inert gas dilution to keep concentrations below the Lower Explosive Limit (LEL).

Chemical Profile & Hazard Identification

Understanding the physics of this isotope is a prerequisite for safety. 2-Butene-1,1,1-d3 is a liquefied gas. At room temperature, it exists as a gas but is stored under its own vapor pressure as a liquid.

PropertyValueOperational Implication
CAS Number 107-01-7 (Unlabeled generic)Use generic CAS for most waste manifests unless specific isotope tracking is required.
Physical State Liquefied GasCylinder pressure depends on temperature, not fill level.
Boiling Point ~1°C to 4°CIt will boil immediately upon release, creating a massive vapor cloud.
Flash Point <-70°C (Gas)Ignition is instantaneous in the presence of a spark.
LEL / UEL 1.7% / 9.7%A very small leak can create an explosive atmosphere.
RCRA Code D001 (Ignitable)Must be segregated from oxidizers and toxics.

Pre-Disposal Assessment (Decision Logic)

Before disconnecting any equipment, you must validate the state of the cylinder. Use the following decision logic to determine the correct workflow.

DisposalDecisionTree Start Start: Disposal Assessment CheckContent Is Cylinder Empty? (Check Weight, not Pressure) Start->CheckContent CheckSupplier Does Supplier Accept Returns? CheckContent->CheckSupplier Empty or Residual React PROTOCOL C: In-Situ Reaction/Consumption CheckContent->React Significant Quantity CheckValve Is Valve Functional? CheckSupplier->CheckValve Yes HazWaste PROTOCOL B: Hazardous Waste Pickup (Incineration) CheckSupplier->HazWaste No (Lecture Bottle) Return PROTOCOL A: Return to Supplier (Preferred) CheckValve->Return Yes CheckValve->HazWaste No (Seized/Corroded) React->CheckContent After Reaction

Figure 1: Decision matrix for determining the appropriate disposal pathway. Note that pressure gauges on liquefied gases read constant until the liquid phase is exhausted; weighing is the only accurate measure of content.

Detailed Disposal Protocols

Protocol A: Cylinder Return (The "Gold Standard")

Most deuterated gases are supplied in Lecture Bottles (LB) or small carbon steel cylinders. Disposal of a single lecture bottle can cost >$1,000 if treated as trash due to the difficulty of handling unknown compressed gases.

  • Verify Integrity: Ensure the valve is closed and the outlet plug is screwed in tight.

  • Labeling: Mark the cylinder "EMPTY" or "RETURN TO SENDER."

  • Documentation: Locate the original Return Authorization (RA) number. If lost, contact the supplier’s dangerous goods coordinator immediately.

  • Shipping: Do not ship a leaking cylinder. If the cylinder is compromised, move to Protocol B.

Protocol B: Hazardous Waste Incineration

If the supplier refuses the cylinder or it is a "orphan" cylinder:

  • Tagging: Label as "Hazardous Waste - Compressed Gas, Flammable (2-Butene-d3)."

  • RCRA Coding: Apply code D001 .

  • Storage: Store in a well-ventilated, flammables-rated gas cabinet until pickup.

  • Vendor: Contact your EHS department.[1][2] This requires a licensed high-hazard specialist (e.g., Veolia, Clean Harbors) who can perform remote opening or thermal treatment.

Protocol C: Manifold Purge & Line Disposal

CRITICAL: This procedure is for clearing residual gas from your regulator and lines. It is not for emptying a full cylinder.

The "Inert Sweep" Method: Never vent pure 2-butene directly into a duct. You must dilute it with Nitrogen (


) or Argon (

) to ensure the mixture remains below the Lower Explosive Limit (LEL) of 1.7%.

ManifoldPurge N2 Inert Gas (N2/Ar) Manifold Cross-Purge Manifold N2->Manifold Diluent Butene 2-Butene-d3 Source Butene->Manifold Residual CheckValve Check Valve (Anti-Backflow) Manifold->CheckValve FlashArrest Flashback Arrestor CheckValve->FlashArrest Vent Fume Hood Exhaust (High Flow) FlashArrest->Vent <1% Concentration

Figure 2: Schematic for safe line purging. The flashback arrestor is non-negotiable when venting flammable gases.

Step-by-Step Purge Procedure:

  • Isolate: Close the 2-Butene cylinder valve completely.

  • Dilute: Open the inert gas (

    
    ) supply to pressurize the manifold.
    
  • Vent: Slowly open the manifold vent valve to the exhaust scrubber/hood.

  • Cycle: Close the vent, re-pressurize with

    
    , and vent again. Repeat 3-5 times .
    
    • Why? This "pressure swing" purging is exponentially more effective than simple flow-through purging for removing "dead legs" in the tubing.

  • Disconnect: Once the line is inert, you may safely disconnect the 2-butene cylinder.

Emergency Contingencies

Scenario: Leaking Cylinder (Unstoppable)

  • Do NOT attempt to tighten the packing nut if you are not trained.

  • Do NOT extinguish the flame if the gas ignites.[3][4] A burning gas jet is safer than a cloud of unburned explosive gas.

  • Action: Move the cylinder to a fume hood (if safe) or evacuate the lab. Activate the "Gas Leak" alarm.

Scenario: Frozen Valve

  • Liquefied gases can freeze valves open due to the Joule-Thomson cooling effect during high flow.

  • Action: Stop flow downstream. Wait for the valve to thaw naturally. Never apply heat (heat gun/torch) to a cylinder valve.

References

  • National Institutes of Health (NIH) - PubChem. 2-Butene Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Compressed Gases (General Requirements) - 29 CFR 1910.101. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001). Retrieved from [Link]

  • University of Pennsylvania - EHRS. Lecture Bottle Safety and Disposal Guidelines. Retrieved from [Link]

Sources

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